7alpha,25-Dihydroxycholesterol
Description
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-IKVTXIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311434 | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-a,25-Dihydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64907-22-8 | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7α,25-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-a,25-Dihydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Orchestrating Immunity: A Technical Guide to the Biological Functions of 7α,25-Dihydroxycholesterol in the Immune System
Foreword
For the dedicated researcher, scientist, and drug development professional, understanding the nuanced molecular conversations that govern the immune system is paramount. This guide delves into the intricate world of 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that has emerged as a critical chemoattractant and signaling molecule, profoundly influencing the adaptive and innate immune responses. We will journey from its fundamental biochemistry to its complex signaling pathways and provide actionable, field-proven experimental protocols to empower your research and development endeavors. This document is not a static review but a dynamic guide, designed to be a trusted resource in your exploration of this fascinating immunomodulator.
The Central Axis: 7α,25-Dihydroxycholesterol and its Receptor, EBI2 (GPR183)
At the heart of 7α,25-OHC's immunological role lies its high-affinity interaction with the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183.[1][2] This receptor, initially identified as a gene upregulated by Epstein-Barr virus infection, is now recognized as a key player in immune cell trafficking.[1] 7α,25-OHC is the most potent known endogenous ligand for EBI2, exhibiting a picomolar to low nanomolar affinity, thus establishing a highly sensitive signaling system.[1]
The synthesis of 7α,25-OHC is a two-step enzymatic process initiated from cholesterol. First, cholesterol is hydroxylated at the 25-position by cholesterol 25-hydroxylase (CH25H) to form 25-hydroxycholesterol (25-HC). Subsequently, 25-HC is hydroxylated at the 7α-position by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) to yield the active 7α,25-OHC molecule.[3] The expression of these enzymes is dynamically regulated, particularly during inflammatory responses, allowing for precise spatial and temporal control over 7α,25-OHC production and the establishment of chemotactic gradients.[2]
Navigating the Immune Landscape: The Role of 7α,25-OHC in Immune Cell Migration
The primary and most well-characterized function of the 7α,25-OHC/EBI2 axis is the orchestration of immune cell migration, a fundamental process for mounting effective immune responses. This oxysterol acts as a potent chemoattractant for a variety of immune cells that express EBI2, including B cells, T cells, and dendritic cells.[1][4]
Adaptive Immunity: Guiding B and T Lymphocyte Positioning
The precise positioning of B and T lymphocytes within secondary lymphoid organs, such as the spleen and lymph nodes, is crucial for antigen presentation, cellular activation, and the generation of robust antibody responses. 7α,25-OHC, produced by stromal cells within these organs, creates a chemical gradient that guides EBI2-expressing B cells and T cells to specific microenvironments.[2]
For instance, following activation, B cells upregulate EBI2 and migrate towards the outer follicular and interfollicular regions of the spleen, a process essential for their subsequent differentiation into plasma cells.[2] Pre-treating B cells with 7α,25-OHC in vitro desensitizes them to subsequent migration towards a 7α,25-OHC gradient, demonstrating the specific and receptor-mediated nature of this process.[2] Similarly, activated T cells, including pathogenic Th1 and Th17 cells, utilize the 7α,25-OHC/EBI2 axis to navigate within inflamed tissues, such as the central nervous system in models of experimental autoimmune encephalomyelitis.[1]
Innate Immunity: Directing Dendritic Cells and Macrophages
The 7α,25-OHC/EBI2 signaling pathway also plays a significant role in the innate immune system by directing the migration of dendritic cells (DCs) and macrophages.[1][4] These professional antigen-presenting cells are critical for initiating and shaping the adaptive immune response. Gradients of 7α,25-OHC can guide DCs to sites of inflammation, where they can capture antigens and subsequently migrate to lymph nodes to activate naive T cells.
The Molecular Blueprint: The 7α,25-OHC/EBI2 Signaling Pathway
The binding of 7α,25-OHC to EBI2 initiates a cascade of intracellular signaling events that ultimately translate into cellular migration and other functional responses. EBI2 is coupled to the Gαi subunit of heterotrimeric G-proteins.[5]
Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] More critically for cell migration, the dissociated Gβγ subunits activate downstream signaling pathways, including the Rho family of small GTPases and the mitogen-activated protein kinase (MAPK) cascades, specifically ERK and p38.[6]
Activation of Rho GTPases, such as Rac and Cdc42, is central to the cytoskeletal rearrangements required for cell motility, including the formation of lamellipodia and filopodia. The MAPK pathways, in turn, can influence the expression of genes involved in cell survival and inflammation. For instance, the 7α,25-OHC/EBI2 axis has been shown to activate the transcription factor NF-κB, a master regulator of inflammatory responses.[6]
Figure 1: The 7α,25-OHC/EBI2 signaling cascade.
Beyond Migration: Other Immunomodulatory Functions of 7α,25-OHC
While cell migration is its most prominent role, emerging evidence suggests that 7α,25-OHC has broader immunomodulatory functions. Studies have indicated its involvement in the regulation of cytokine production and even in processes like autophagy in certain cellular contexts.[4] For example, the 7α,25-OHC/EBI2 axis has been implicated in the negative regulation of type I interferon production by plasmacytoid dendritic cells.[2] Furthermore, dysregulation of 7α,25-OHC signaling has been linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis, highlighting its therapeutic potential.[1]
Quantitative Insights: 7α,25-OHC in Health and Disease
The concentration of 7α,25-OHC varies in different tissues and is dynamically regulated during immune responses. Understanding these concentrations is crucial for designing relevant in vitro experiments and for interpreting in vivo findings.
| Tissue/Fluid | Species | Condition | Concentration | Reference |
| Plasma | Human | Healthy | 0.21 ± 0.05 nM | [7] |
| Spleen | Mouse | Unspecified | Detectable | [2] |
Note: This table represents a summary of available data. Concentrations can vary significantly based on the specific analytical methods used and the physiological state of the organism.
Experimental Corner: Protocols for Investigating 7α,25-OHC Function
To facilitate your research, we provide the following detailed, self-validating experimental protocols.
In Vitro Chemotaxis Assay for Immune Cells using a Transwell System
This protocol details a robust method to quantify the chemotactic response of immune cells to 7α,25-OHC.
Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
Immune cells of interest (e.g., primary B cells, T cells, or a relevant cell line)
-
RPMI 1640 medium supplemented with 0.5% BSA
-
7α,25-dihydroxycholesterol (Tocris Bioscience or equivalent)
-
Pertussis toxin (optional, for Gαi inhibition control)
-
Cell viability dye (e.g., Trypan Blue)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation: Culture immune cells to a sufficient density. On the day of the assay, harvest the cells and wash them once with serum-free medium. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
Assay Setup:
-
In the lower wells of the 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing various concentrations of 7α,25-OHC (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (e.g., ethanol).
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (optimize incubation time for your specific cell type).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence on a plate reader.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of 7α,25-OHC by the number of cells that migrated in the vehicle control.
Self-Validation and Controls:
-
Negative Control: A well with medium only in the lower chamber to measure basal migration.
-
Positive Control: A known chemoattractant for your cell type (e.g., CXCL12 for B cells) to ensure the cells are responsive.
-
Gαi Inhibition Control: Pre-incubate a sample of cells with pertussis toxin (e.g., 100 ng/mL for 2 hours) before adding them to the Transwell. This should abrogate migration towards 7α,25-OHC, confirming the involvement of Gαi signaling.
Figure 2: Workflow for the in vitro chemotaxis assay.
In Vitro T Helper Cell Differentiation Assay
This protocol provides a framework to investigate the influence of 7α,25-OHC on the differentiation of naive CD4+ T cells into various T helper subsets.
Principle: Naive T cells, when cultured under specific cytokine conditions, differentiate into distinct effector lineages (e.g., Th1, Th2, Th17). This assay assesses how 7α,25-OHC modulates this process.
Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)
-
24-well tissue culture plates, coated with anti-CD3 and anti-CD28 antibodies
-
Complete RPMI 1640 medium
-
Cytokine cocktails for Th1, Th2, and Th17 differentiation (e.g., Th1: IL-12, anti-IL-4; Th17: IL-6, TGF-β, IL-23, anti-IL-4, anti-IFN-γ)
-
7α,25-dihydroxycholesterol
-
Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A) and transcription factor staining (e.g., anti-T-bet, anti-GATA3, anti-RORγt)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
Procedure:
-
T Cell Isolation and Activation: Isolate naive CD4+ T cells using magnetic bead separation. Plate the cells in anti-CD3/anti-CD28 coated wells at a density of 1 x 10^6 cells/mL.
-
Differentiation Conditions: To the activated T cells, add the respective cytokine cocktails for Th1, Th2, or Th17 differentiation. In parallel, set up identical cultures supplemented with various concentrations of 7α,25-OHC (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control.
-
Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Staining: On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours. Then, perform surface and intracellular staining for lineage-specific cytokines and transcription factors.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of cells expressing the hallmark cytokines and transcription factors for each T helper subset.
Self-Validation and Controls:
-
Unstimulated Control: Naive T cells cultured without activating antibodies and cytokines.
-
Th0 Control: T cells activated with anti-CD3/anti-CD28 in the absence of polarizing cytokines.
-
Positive Controls: T cells differentiated with the standard cytokine cocktails without 7α,25-OHC to confirm the efficiency of differentiation.
Conclusion and Future Directions
7α,25-dihydroxycholesterol has unequivocally established itself as a pivotal regulator of immune cell trafficking and function. Its intricate signaling through EBI2 provides a sophisticated mechanism for guiding immune cells to their precise locations, thereby orchestrating both innate and adaptive immune responses. The dysregulation of this axis in various inflammatory and autoimmune diseases underscores its potential as a therapeutic target.
Future research will undoubtedly delve deeper into the context-dependent roles of 7α,25-OHC, exploring its influence on a wider array of immune cell functions beyond migration. The development of specific EBI2 modulators, both agonists and antagonists, will be instrumental in dissecting its physiological roles and in exploring its therapeutic utility. The protocols and information provided in this guide are intended to serve as a robust foundation for your investigations into this exciting and rapidly evolving field of immunometabolism.
References
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Sun, S., & Liu, C. (2015). 7alpha, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]
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Kim, J. S., Lim, H., Seo, J. Y., Kang, K. R., Kim, C. S., Kim, D. K., & Oh, J. S. (2022). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. International Journal of Molecular Sciences, 23(15), 8257. [Link]
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Gatto, D., Paus, D., Basten, A., Mackay, C. R., & Brink, R. (2011). Guidance of B cells by the orphan G protein-coupled receptor EBI2 shapes humoral immune responses. Immunity, 34(4), 487-498. [Link]
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Karuna, R., Ratnaningrum, C., Christen, I., Sailer, A. W., Bitsch, F., & Zhang, J. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]
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Benned-Jensen, T., Rosenkilde, M. M., & Schwartz, T. W. (2012). Molecular determinants for the binding of 7α,25-dihydroxycholesterol to the G-protein-coupled receptor EBI2. Journal of Biological Chemistry, 287(33), 28146-28156. [Link]
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Wanke, F., Heinig, M., Gessier, F., Weyer, V., Wende, H., & Rajewsky, K. (2014). The G-protein-coupled receptor GPR183 is a critical regulator of the migration of mature B cells and of the T-cell-dependent antibody response. Blood, 124(6), 895-903. [Link]
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Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524-527. [Link]
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Pereira, J. P., Kelly, L. M., & Cyster, J. G. (2009). EBI2 directs B cell migration to follicular edges and affects antibody production. Science, 325(5944), 1129-1132. [Link]
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Yi, T., Wang, X., & Cyster, J. G. (2012). The enzymatic synthesis of the EBI2 ligand 7α,25-dihydroxycholesterol is controlled by a feedback loop that limits its production. The Journal of Immunology, 189(6), 2886-2893. [Link]
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Bartlett, N. W., Gkoutziou, P. A., Gamen, K., Stavropoulos, E., Zurek, B., & Johnston, S. L. (2013). The 7α,25-dihydroxycholesterol receptor EBI2 is a key regulator of type I interferon production in human plasmacytoid dendritic cells. The Journal of Immunology, 191(10), 5133-5141. [Link]
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- 3. researchgate.net [researchgate.net]
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An In-depth Technical Guide to 7α,25-Dihydroxycholesterol (7α,25-OHC) as an Endogenous Ligand for the EBI2/GPR183 Receptor
Abstract: The identification of 7α,25-dihydroxycholesterol (7α,25-OHC) as the endogenous ligand for the G protein-coupled receptor EBI2 (Epstein-Barr Virus-Induced Gene 2, also known as GPR183) has unveiled a critical signaling axis in immunology and beyond. Initially an orphan receptor, EBI2 is now understood as a key regulator of immune cell migration, essential for orchestrating adaptive immune responses.[1][2] This guide provides a comprehensive technical overview of the 7α,25-OHC/EBI2 system, from the biosynthesis of the oxysterol ligand to its downstream signaling pathways, physiological functions, and the key experimental methodologies used to investigate this interaction. It is intended for researchers, scientists, and drug development professionals seeking to understand and target this important pathway.
Introduction: The Deorphanization of a Key Immune Regulator
EBI2 (GPR183) was first identified in 1993 as a gene significantly upregulated in Burkitt's lymphoma cells following Epstein-Barr virus (EBV) infection.[3][4] For years, it remained an orphan receptor, but its high expression in lymphoid cells, particularly B cells, and its critical role in B cell migration and antibody production pointed towards a vital function in the immune system.[5][6] The search for its endogenous ligand culminated in 2011 with the concurrent identification by two independent groups of 7α,25-OHC, an oxysterol metabolite of cholesterol, as its high-affinity, physiological agonist.[4][7] This discovery established a previously unknown signaling function for oxysterols, linking cholesterol metabolism directly to the spatial and temporal control of immune cells.[5][7] Dysregulation of this pathway is now implicated in a range of pathologies, including autoimmune diseases, cancer, and neuroinflammation, making the EBI2 receptor a promising therapeutic target.[4][7][8]
The Ligand: Biosynthesis and Gradient Formation of 7α,25-OHC
The biological activity of the EBI2 axis is predicated on the controlled, localized production of its ligand, 7α,25-OHC, which forms a chemotactic gradient that EBI2-expressing cells can navigate.[9] This production is a two-step enzymatic process originating from cholesterol.
Causality Behind the Pathway: The spatial segregation of the synthesizing enzymes is the key to creating a chemical gradient. Stromal cells in specific locations within lymphoid tissues express the necessary enzymes, creating a high concentration of 7α,25-OHC that attracts migrating immune cells.
Step 1: Cholesterol to 25-Hydroxycholesterol (25-OHC)
-
Enzyme: Cholesterol 25-hydroxylase (CH25H)
-
Mechanism: CH25H catalyzes the hydroxylation of cholesterol at the 25-position to produce 25-OHC.[10][11][12] This is often the rate-limiting step in the pathway.
Step 2: 25-OHC to 7α,25-OHC
-
Enzyme: 25-hydroxycholesterol 7α-hydroxylase (CYP7B1)
-
Mechanism: CYP7B1 subsequently hydroxylates 25-OHC at the 7α-position to yield the final, most potent EBI2 ligand, 7α,25-OHC.[10][11][13]
The expression of CH25H and CYP7B1 is highly regulated and can be induced by inflammatory stimuli, allowing for dynamic control over immune responses.[3] Furthermore, the ligand's activity is terminated by the enzyme HSD3B7, which metabolizes 7α,25-OHC, helping to shape and maintain the precision of the chemotactic gradient.[11]
Figure 1: Biosynthesis pathway of 7α,25-OHC.
Receptor Activation and Intracellular Signaling
7α,25-OHC is a highly potent agonist for EBI2, activating the receptor at picomolar to low nanomolar concentrations.[8] EBI2 is a class A G protein-coupled receptor (GPCR) that couples primarily to inhibitory Gαi/o proteins to initiate downstream signaling cascades.[1][14]
Key Signaling Events:
-
Gαi/o Activation: Ligand binding induces a conformational change in EBI2, leading to the activation of associated Gαi/o proteins. This crucial step can be experimentally blocked by pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins, serving as a key validation tool.[1][15]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
MAPK and PI3K Activation: EBI2 activation also triggers other canonical Gαi-mediated pathways, including the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38, and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[14][15] These pathways are central to regulating cell migration, survival, and proliferation.
-
Receptor Internalization: Upon binding 7α,25-OHC, the EBI2 receptor undergoes desensitization and internalization, a common mechanism for GPCRs to attenuate signaling and reset the cell's responsiveness to a ligand gradient.[6][7]
Figure 2: EBI2 (GPR183) intracellular signaling cascade.
Physiological Roles and Therapeutic Implications
The primary and most well-characterized function of the 7α,25-OHC/EBI2 axis is the precise positioning of immune cells within secondary lymphoid organs, which is fundamental for a successful adaptive immune response.[16]
-
B Lymphocytes: EBI2 expression is dynamically regulated during B cell maturation. It guides newly activated B cells to the outer follicular regions of the spleen and lymph nodes, a critical step for subsequent germinal center formation and the generation of high-affinity antibodies and memory B cells.[1][17] Mice deficient in either EBI2 or the ligand-synthesizing enzyme CH25H exhibit faulty B cell positioning and impaired antibody responses.[1][18]
-
T Cells and Dendritic Cells (DCs): The EBI2 axis also contributes to the migration of T cells and DCs, further coordinating the interplay between the innate and adaptive immune systems.[3][5] For instance, it helps position specific DC subsets to facilitate T cell priming.[5]
-
Emerging Roles: Beyond classical immunology, the 7α,25-OHC/EBI2 pathway is implicated in other physiological and pathophysiological processes, including:
-
Neuroinflammation: EBI2 is expressed on microglia and astrocytes, and the axis is involved in modulating neuroinflammatory responses and has been linked to conditions like multiple sclerosis.[9][19]
-
Neuropathic Pain: Activation of GPR183 in the spinal cord by 7α,25-OHC has been shown to contribute to central sensitization and pain hypersensitivity.[15]
-
Metabolic Disease: The 7α,25-OHC/EBI2 signaling pathway has been found to suppress hepatocellular steatosis (fatty liver).[14]
-
The involvement of this axis in numerous inflammatory and autoimmune diseases makes EBI2 a compelling target for drug development.[7][8]
| Parameter | Value | Assay Type | Significance |
| Binding Affinity (Kd) | ~450 pM | Radioligand Binding Assay | Indicates very high-affinity interaction between 7α,25-OHC and human EBI2.[8] |
| Functional Potency (EC50) | ~140 pM | GTPγS Binding Assay | Shows the picomolar concentration of 7α,25-OHC needed for half-maximal receptor activation.[8] |
| Functional Potency (IC50) | ~2 nM | cAMP Inhibition Assay | Reflects the nanomolar concentration needed to inhibit cAMP production, a key downstream effect.[7][8] |
Table 1: Quantitative pharmacological data for the 7α,25-OHC and EBI2 interaction.
Key Experimental Methodologies
Studying the 7α,25-OHC/EBI2 axis requires robust, validated assays to measure both direct binding and functional cellular responses.
Protocol: Radioligand Binding Assay
Scientific Rationale: This assay provides a direct measure of the interaction between 7α,25-OHC and the EBI2 receptor. It is essential for determining binding affinity (Kd) and for screening compounds that may compete with the natural ligand. The use of cell membranes from a stable cell line overexpressing the receptor ensures a high signal-to-noise ratio and reproducibility.
Step-by-Step Methodology:
-
Membrane Preparation: Culture CHO or HEK293 cells stably expressing human EBI2. Harvest cells, lyse them via hypotonic shock and dounce homogenization, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Assay Setup: In a 96-well plate, combine cell membranes (typically 5-10 µg protein per well), a fixed concentration of radiolabeled [³H]-7α,25-OHC (e.g., 10 nM), and varying concentrations of unlabeled ("cold") 7α,25-OHC or test compounds.[1]
-
Non-Specific Binding: To determine non-specific binding, include control wells containing a large excess of unlabeled 7α,25-OHC (e.g., 10 µM).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to calculate the Ki or IC50 value.
Protocol: Cell Migration (Chemotaxis) Assay
Scientific Rationale: This functional assay directly tests the biological output of EBI2 activation—cellular migration. The Transwell (or Boyden chamber) system creates a stable chemical gradient, mimicking the in vivo environment. This is the gold-standard method for validating a compound as a chemoattractant and for quantifying the migratory response of EBI2-expressing cells.
Step-by-Step Methodology:
-
Cell Preparation: Use primary immune cells (e.g., purified B cells) or a cell line endogenously expressing EBI2 (e.g., RS11846).[1] Resuspend the cells in migration buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.
-
Chamber Setup: Place Transwell inserts (typically with a 5 µm pore size for lymphocytes) into the wells of a 24-well plate.
-
Gradient Creation: Add migration buffer containing various concentrations of 7α,25-OHC (or vehicle control) to the lower chamber. A typical concentration range would be 0.1 nM to 1 µM to observe the characteristic bell-shaped dose-response curve.[1]
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Carefully remove the insert. Collect the cells that have migrated into the lower chamber. Count the migrated cells using a hemocytometer, flow cytometer (by adding counting beads), or a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the number of migrated cells against the concentration of 7α,25-OHC. The resulting bell-shaped curve is characteristic of chemotaxis, where supra-optimal concentrations saturate the receptors and impair gradient sensing.[1]
Figure 3: Standard workflow for an EBI2-mediated cell migration assay.
Conclusion
The 7α,25-OHC/EBI2 signaling axis represents a fundamental mechanism for directing immune cell trafficking, providing a tangible link between cholesterol metabolism and adaptive immunity. The high potency and specificity of this ligand-receptor pair, combined with its critical role in B cell positioning, underscore its importance. For drug development professionals, the validation of EBI2 as a driver in various autoimmune and inflammatory conditions presents a tractable and exciting therapeutic target. A thorough understanding of its biochemistry, signaling, and the robust experimental systems used to probe its function is essential for advancing research and developing novel modulators of this key immunological pathway.
References
-
Huang, J., Lee, S. J., Kang, S., Choi, M. H., & Im, D. S. (2020). 7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 374(1), 142-150. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6. [Link]
-
Braden, A. B., Gnecco, N., Giarola, A. M., Meadows, M., Meyer, J., Giebultowicz, J., & Salvemini, D. (2021). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. The Journal of Pain, 22(12), 1640-1653. [Link]
-
Jo, S. H., & Im, D. S. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
ResearchGate. (n.d.). The synthetic pathways of cholesterol-autoxidation metabolites... [Link]
-
Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration through EBI2. Nature, 475(7357), 524-527. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]
-
Wiatr, M., Czaplińska, M., Chwojnicki, K., & Wnuk, M. (2025). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLOS ONE, 20(2), e0318822. [Link]
-
Wiatr, M., Czaplińska, M., Chwojnicki, K., & Wnuk, M. (2025). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLOS ONE. [Link]
-
Benned-Jensen, T., & Rosenkilde, M. M. (2014). Oxysterol-EBI2 signaling in immune regulation and viral infection. Critical Reviews in Immunology, 34(1), 59-75. [Link]
-
Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. ResearchGate. [Link]
-
ResearchGate. (n.d.). Oxysterols direct B-cell migration through EBI2. [Link]
-
Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., ... & Cyster, J. G. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524-527. [Link]
-
Chen, S., Wu, H., Chen, K., & Wu, B. (2022). Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Structure, 30(5), 784-793.e5. [Link]
-
Choi, W. S., Lee, G., Kim, J., Kim, H., & Chun, C. H. (2021). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. Antioxidants, 10(11), 1686. [Link]
-
ResearchGate. (n.d.). Figure 2: EBI2 promotes localization of activated B cells in the outer... [Link]
-
UniProt. (n.d.). 25-hydroxycholesterol 7-alpha-hydroxylase - Rattus norvegicus (Rat). [Link]
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Mechanism of 7a,25-OHC synthesis by CH25H and CYP7B1 enzymes
Technical Guide: Mechanism of 7 ,25-dihydroxycholesterol Synthesis by CH25H and CYP7B1[1]
Executive Summary
The oxysterol 7
This guide details the sequential enzymatic axis responsible for 7
Molecular Mechanism of Synthesis
The synthesis of 7
Step 1: 25-Hydroxylation by CH25H
Enzyme: Cholesterol 25-hydroxylase (CH25H)
Classification: Di-iron fatty acid hydroxylase family (Non-heme).
Reaction: Cholesterol +
Unlike the majority of sterol hydroxylases, CH25H is not a cytochrome P450. It utilizes a di-iron cluster to activate molecular oxygen.
-
Inducibility: CH25H is an Interferon-Stimulated Gene (ISG).[2] Under basal conditions, expression is low. Upon stimulation by LPS (via TLR4) or Interferons (Type I/II), expression is upregulated >100-fold in macrophages and dendritic cells.
-
Kinetic Implication: This is the rate-limiting step during inflammation. The rapid induction of CH25H creates a "burst" of 25-HC, which serves as both an antiviral oxysterol and a precursor for 7
,25-OHC.
Step 2: 7 -Hydroxylation by CYP7B1
Enzyme: Cytochrome P450 7B1 (CYP7B1)
Classification: Heme-thiolate monooxygenase (P450 superfamily).
Reaction: 25-HC +
-
Cofactor Requirement: As a microsomal P450, CYP7B1 requires electron transfer from NADPH-cytochrome P450 reductase (POR) .
-
Specificity: CYP7B1 exhibits broad substrate specificity (metabolizing DHEA and 27-HC), but its conversion of 25-HC to 7
,25-OHC is the specific "activation" step for EBI2 signaling. -
Expression: Constitutively expressed in lymphoid stromal cells and the liver. Unlike CH25H, it is not strongly induced by acute inflammation, meaning the flux through this step is largely substrate-driven by the upstream CH25H activity.
The Degradation Control: HSD3B7
To maintain a chemotactic gradient, the ligand must be degraded. HSD3B7 (3
Visualization: The Biosynthetic Pathway
Figure 1: The enzymatic cascade generating the EBI2 ligand.[1][2] Note the sequential hydroxylation at C25 and C7, followed by inactivation.
Biological Context: The EBI2 Signaling Axis[7][8]
The primary function of the CH25H-CYP7B1 axis is to establish a concentration gradient of 7
-
The Gradient: Stromal cells express CYP7B1, creating zones high in ligand.
-
The Sensor: B cells and T cells expressing EBI2 (GPR183) migrate toward these zones.
-
Physiological Outcome: This positioning is vital for the T-cell dependent antibody response. It guides activated B cells to the interfollicular regions to interact with T helper cells.
Comparative Enzyme Characteristics
| Feature | CH25H | CYP7B1 |
| Enzyme Class | Fatty Acid Hydroxylase (Di-iron) | Cytochrome P450 (Heme) |
| Primary Substrate | Cholesterol | 25-Hydroxycholesterol, DHEA |
| Cofactors | ||
| Regulation | Highly Inducible (LPS, IFN) | Constitutive / Metabolic Regulation |
| Inhibitors | Desferrioxamine (Iron chelator) | Clotrimazole (General P450) |
| Cellular Locale | Endoplasmic Reticulum | Endoplasmic Reticulum |
Experimental Protocols (Self-Validating Systems)
Quantifying 7
Protocol: Targeted Oxysterol Metabolomics via LC-MS/MS
Objective: Quantify 7
1. Sample Preparation & Extraction
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), Butylated hydroxytoluene (BHT - antioxidant).
-
Step: Add internal standard (
-25-HC or -7 -OHC). -
Extraction: Perform liquid-liquid extraction using Ethyl Acetate . Avoid saponification if possible, as it can degrade di-hydroxy species; however, mild alkaline hydrolysis may be needed for esterified sterols.
-
Critical Control: Add BHT (50
M) immediately to prevent ex vivo auto-oxidation of cholesterol, which can generate artifactual 25-HC and 7-OHC.
2. Derivatization (Sensitivity Enhancement)
-
Rationale: Neutral sterols ionize poorly in ESI. Derivatization adds a charge tag.
-
Reagent:Girard P (GP) hydrazine or PTAD . GP reagent reacts with the 3-oxo group (requires prior oxidation of 3
-OH to 3-oxo using cholesterol oxidase). -
Advantage:[1][3][6][7] Increases MS sensitivity by 10-100 fold.
3. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7
m). -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Isomer Resolution: You must resolve 7
,25-OHC from 7 ,27-OHC. They have the same mass. Separation is achieved by gradient optimization (typically 7 ,25 elutes earlier due to higher polarity).
Visualization: Analytical Workflow
Figure 2: Validated workflow for oxysterol quantification. The inclusion of BHT and isomer separation are critical quality control steps.
Therapeutic Implications
Targeting the CH25H-CYP7B1-EBI2 axis offers potential in two distinct therapeutic areas:
-
Autoimmunity (Multiple Sclerosis):
-
Antiviral Defense:
Signaling Pathway Diagram[8]
Figure 3: The GPR183 (EBI2) signaling cascade triggered by 7
References
-
Hannedouche, S., et al. (2011). "Oxysterols direct immune cell migration via EBI2."[1] Nature.
-
Yi, T., et al. (2012). "25-Hydroxycholesterol acts as an amplifier of inflammatory signaling." Proceedings of the National Academy of Sciences.
-
Cyster, J. G., et al. (2014). "Follicular exclusion of GPR183-deficient B cells." Immunology.
-
McDonald, J. G., & Russell, D. W. (2010). "25-Hydroxycholesterol: a new life in immunology." Journal of Leukocyte Biology.
-
Griffiths, W. J., et al. (2013). "Targeted metabolomics for oxysterols." Journal of Steroid Biochemistry and Molecular Biology.
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- 4. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 6. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
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7alpha,25-dihydroxycholesterol involvement in T-cell dependent antibody response
Topic: 7alpha,25-dihydroxycholesterol involvement in T-cell dependent antibody response Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The precise spatiotemporal positioning of immune cells within secondary lymphoid organs (SLOs) is not random; it is a tightly regulated process governed by chemotactic gradients.[1] While chemokines like CXCL13 and CCL19/21 are well-characterized, the lipid chemoattractant 7α,25-dihydroxycholesterol (7α,25-HC) has emerged as a critical determinant in the T-cell dependent antibody response.
This guide dissects the role of 7α,25-HC as the endogenous ligand for the G-protein coupled receptor EBI2 (GPR183) .[1][2][3][4] We will explore how this oxysterol acts as an "immunological GPS," guiding activated B cells to the T-B border to receive T-cell help, and detail the experimental workflows required to study this pathway, from LC-MS/MS quantification to functional chemotaxis assays.
The Biosynthetic Pathway: A Self-Regulating System
Understanding the biology of 7α,25-HC requires mapping its synthesis and degradation. Unlike protein chemokines stored in vesicles, 7α,25-HC is synthesized de novo in response to immune stimuli.
Enzymatic Cascade
The synthesis involves two hydroxylation steps on the cholesterol backbone, followed by degradation to prevent aberrant migration.
-
Initiation: Cholesterol 25-hydroxylase (CH25H) converts cholesterol to 25-hydroxycholesterol (25-HC).[5] CH25H is an interferon-stimulated gene (ISG), linking viral infection directly to this pathway.
-
Activation: CYP7B1 (25-hydroxycholesterol 7-alpha-hydroxylase) hydroxylates 25-HC at the 7-alpha position to form the active ligand, 7α,25-HC .[5]
-
Termination: HSD3B7 (3β-hydroxysteroid dehydrogenase type 7) metabolizes 7α,25-HC into inactive 3-oxo metabolites, maintaining the chemotactic gradient.[5]
Visualization of the Pathway
The following diagram illustrates the enzymatic flow and the downstream signaling via EBI2.
Caption: The enzymatic synthesis of 7α,25-HC and its signaling cascade through the EBI2 receptor.
Mechanism: The "Meeting Point" at the T-B Border
The T-cell dependent antibody response relies on the physical interaction between antigen-activated B cells and T follicular helper (Tfh) cells. This interaction does not happen by chance; it is orchestrated by EBI2 expression levels relative to the 7α,25-HC gradient.
The Spatiotemporal Dance
-
Naive State: B cells express moderate EBI2, positioning them in the outer follicle where stromal cells express CH25H and CYP7B1.
-
Early Activation (0-6 hours): Upon BCR cross-linking, EBI2 is rapidly upregulated. B cells move to the interfollicular regions and outer follicle .
-
The Critical Switch (6-24 hours): To receive T-cell help, B cells must move to the T-B border . This requires EBI2 downregulation (allowing CCR7-mediated signals to dominate) or a balance between CCR7 (T-zone) and EBI2 (Outer Follicle) signals.
-
Differentiation:
-
Germinal Center (GC) Entry: Requires EBI2 silencing. High EBI2 excludes cells from the GC.
-
Extrafollicular Plasma Cells: EBI2 is re-expressed, guiding these cells to the splenic bridges or medullary cords where 7α,25-HC levels are high.
-
Key Insight: In EBI2-deficient models, B cells fail to migrate to the outer follicle early in the response and show defective positioning at the T-B border, resulting in a delayed and reduced high-affinity antibody response.
Caption: Spatiotemporal migration of B cells governed by dynamic EBI2 expression during immune response.
Experimental Protocols
To study this pathway, researchers must validate receptor function (chemotaxis) and quantify the ligand (Mass Spectrometry).
Protocol 1: Transwell Chemotaxis Assay
Purpose: To validate EBI2 functionality in primary B cells or transfected cell lines.
Materials:
-
Transwell plates (5.0 µm pore size for lymphocytes).
-
Recombinant 7α,25-HC (dissolved in ethanol/DMSO).
-
Chemotaxis Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA (Critical: Regular BSA binds oxysterols and masks the gradient).
Workflow:
-
Preparation: Resuspend murine splenic B cells at
cells/mL in Chemotaxis Buffer. -
Equilibration: Incubate cells at 37°C for 15 mins to reset basal signaling.
-
Gradient Setup: Add 600 µL of buffer containing 7α,25-HC (Range: 0.1 nM to 100 nM) to the lower chamber.
-
Control: Buffer + Vehicle only.
-
Positive Control: CXCL12 (100 ng/mL).
-
-
Migration: Add 100 µL cell suspension to the upper insert. Incubate for 3 hours at 37°C, 5% CO2.
-
Quantification: Remove inserts. Collect cells from the lower chamber. Count using flow cytometry (fixed time acquisition) or beads for absolute counts.
-
Analysis: Calculate Chemotactic Index (Cells in Sample / Cells in Vehicle Control).
Validation Check: A typical bell-shaped curve should be observed, with peak migration around 1-10 nM . High concentrations often cause receptor desensitization.
Protocol 2: LC-MS/MS Quantification of 7α,25-HC
Purpose: To quantify endogenous levels in tissue (spleen/lymph node) or plasma. Note: 7α,25-HC is a neutral sterol and ionizes poorly. Derivatization is required.
Methodology: Nicotinic Acid Derivatization.
Step-by-Step:
-
Extraction:
-
Homogenize tissue in saline.
-
Add internal standard (
-25-HC). -
Extract lipids using
(2:1) or Methyl-tert-butyl ether (MTBE). -
Dry under nitrogen stream.
-
-
Derivatization:
-
Reconstitute in 100 µL picolinic acid/nicotinic acid reagent + triphenylphosphine + di-2-pyridyl disulfide.
-
Incubate at room temperature for 30 mins. (This adds a pyridine ring, boosting ionization in ESI+ mode).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus), 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[6]
-
Ionization: ESI Positive.
-
Data Table: MRM Transitions (Nicotinate Derivatives)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |
| 7α,25-HC | ~526.4 | 81.1 | 30 | Quantifier |
| 7α,25-HC | ~526.4 | 383.3 | 25 | Qualifier |
| 25-HC | ~510.4 | 81.1 | 30 | Precursor check |
| Internal Std | ~516.4 | 81.1 | 30 | Deuterated |
Note: Exact precursor mass depends on the specific derivatization agent used (e.g., Picolinic vs Nicotinic acid).
Therapeutic Implications
Targeting the EBI2 pathway offers potential in autoimmune diseases where B-cell positioning is pathogenic (e.g., ectopic germinal centers in Multiple Sclerosis or Rheumatoid Arthritis).
-
Antagonists (e.g., GSK682753A): Block EBI2 to prevent B-cell accumulation in inflamed tissues.
-
Inverse Agonists: Stabilize the receptor in an inactive conformation, useful given EBI2's high constitutive activity.
References
-
Hannedouche, S., et al. (2011).[7][8][9] "Oxysterols direct immune cell migration via EBI2."[1][2][3][4][10][11] Nature. Link
-
Yi, T., et al. (2012).[7][9] "Oxysterol gradient generation by lymphoid stromal cells guides activated B cell movement during humoral responses." Immunity. Link
-
Kelly, M.M., et al. (2011). "G protein-coupled receptor EBI2 directs follicular B-cell positioning and T-cell-dependent antibody responses."[3][11] Immunology. Link
-
Griffiths, W.J., et al. (2013). "Analytical strategies for the characterization of oxysterols in biological samples." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Benned-Jensen, T., et al. (2011).[8][9] "Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist." Journal of Biological Chemistry. Link
-
Gommerman, J.L., et al. (2014). "EBI2 regulates the positioning of B cells in the spleen and is required for the T cell-dependent antibody response."[3] Nature Immunology. Link
Disclaimer: This guide is for research purposes only. Protocols should be optimized for specific laboratory conditions.
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Physiological concentration of 7alpha,25-dihydroxycholesterol in lymphoid tissue
An In-Depth Technical Guide to the Physiological Concentration of 7α,25-Dihydroxycholesterol in Lymphoid Tissue
Executive Summary
7α,25-dihydroxycholesterol (7α,25-OHC) is a critical oxysterol, an oxidized derivative of cholesterol, that has emerged as a key signaling molecule in the immune system. It is the endogenous high-affinity ligand for the G-protein coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). The precise regulation of 7α,25-OHC concentration within the microenvironments of secondary lymphoid organs—such as the spleen, lymph nodes, and gut-associated lymphoid tissues—establishes chemotactic gradients that are fundamental for orchestrating immune cell trafficking. These gradients guide the migration and positioning of B cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs), thereby ensuring effective immune surveillance, response, and the very development of lymphoid structures. This guide provides a technical overview of the synthesis and function of 7α,25-OHC, details the gold-standard methodology for its quantification in lymphoid tissues, summarizes the current understanding of its physiological concentrations, and explores the biological implications of the 7α,25-OHC/GPR183 signaling axis for researchers and drug development professionals.
Introduction: The 7α,25-OHC/GPR183 Signaling Axis
The compartmentalization of lymphoid tissues is essential for orchestrating adaptive immune responses. This organization is largely controlled by chemokines, but the discovery of the 7α,25-OHC/GPR183 axis has revealed an additional, critical layer of regulation mediated by oxysterols[1][2][3].
Biosynthesis and Regulation of 7α,25-OHC Gradients
7α,25-OHC is not a uniformly distributed molecule; its potent biological activity relies on the formation of precise concentration gradients. This is achieved through a spatially segregated, multi-step enzymatic pathway[4].
-
Step 1: 25-Hydroxylation: Cholesterol is first hydroxylated by cholesterol 25-hydroxylase (CH25H) , an enzyme primarily located in the endoplasmic reticulum, to produce 25-hydroxycholesterol (25-OHC)[5].
-
Step 2: 7α-Hydroxylation: Subsequently, 25-OHC is converted to 7α,25-OHC by 25-hydroxycholesterol 7α-hydroxylase (CYP7B1) [4][6].
-
Metabolism: The gradient is sharpened by the metabolic degradation of 7α,25-OHC to a less active 3-oxo derivative by the enzyme hydroxy-Δ-5-steroid dehydrogenase (HSD3B7) [4][7].
In lymphoid tissues, stromal cells in specific locations, such as the interfollicular regions of lymph nodes and bridging channels of the spleen, express CH25H and CYP7B1, acting as the primary source of 7α,25-OHC. This localized production is fundamental to creating the chemotactic fields that guide immune cells[2][8].
GPR183: The Receptor for 7α,25-OHC
GPR183 (EBI2) is a Gαi-coupled receptor expressed on various immune cells, including B cells, T cells, DCs, and ILCs[7][8]. Upon binding 7α,25-OHC, GPR183 initiates downstream signaling cascades that ultimately regulate the actin cytoskeleton, leading to directed cell migration[1][3][9]. The expression of GPR183 is dynamically regulated; for instance, it is highly expressed on follicular B cells but downregulated in germinal center B cells, allowing for their precise positioning during an antibody response[8].
Quantification of 7α,25-OHC in Lymphoid Tissue: A Methodological Deep Dive
The accurate measurement of 7α,25-OHC in biological matrices is challenging due to its low physiological concentrations and the presence of structurally similar sterol isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique, offering the required sensitivity and specificity.
Causality Behind Experimental Choices
The entire protocol is designed to ensure maximum recovery, minimize artificial oxidation, and provide unambiguous quantification.
-
Why LC-MS/MS? Mass spectrometry provides unparalleled specificity through the selection of unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows 7α,25-OHC to be distinguished from other dihydroxycholesterols. The chromatographic separation step (LC) is crucial for resolving isomers that may share identical MRM transitions, thus preventing overestimation.
-
Why a Deuterated Internal Standard? A stable isotope-labeled internal standard (e.g., d7-7α,25-OHC) is essential for trustworthy quantification. It is added at the very beginning of sample preparation and behaves identically to the endogenous analyte through extraction, cleanup, and ionization, correcting for any sample loss or matrix effects. This is a cornerstone of a self-validating system.
-
Why Lipid Extraction? Lymphoid tissue is a complex matrix. A robust lipid extraction, such as a modified Bligh-Dyer method, efficiently partitions the lipophilic 7α,25-OHC away from proteins, salts, and other interfering substances, which could otherwise suppress the MS signal[10]. Solid-phase extraction (SPE) serves as a secondary cleanup step, further refining the sample by isolating the sterol fraction[10].
Detailed Experimental Protocol for 7α,25-OHC Quantification
This protocol represents a validated workflow for the analysis of 7α,25-OHC in lymphoid tissue samples.
-
Tissue Preparation & Homogenization:
-
a. Weigh the frozen lymphoid tissue sample (e.g., spleen, lymph node) in a pre-chilled tube.
-
b. Add ice-cold Phosphate Buffered Saline (PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample handling.
-
c. Add the deuterated internal standard (e.g., d7-7α,25-OHC) at a known concentration.
-
d. Homogenize the tissue thoroughly using a mechanical homogenizer (e.g., bead beater) on ice.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
a. To the homogenate, add Chloroform:Methanol (1:2, v/v) and vortex vigorously. This creates a single-phase system ensuring complete interaction with the tissue matrix.
-
b. Add chloroform and water (or PBS) to induce phase separation (final ratio of Chloroform:Methanol:Aqueous ~2:2:1.8).
-
c. Centrifuge to pellet the tissue debris and separate the layers.
-
d. Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette[10].
-
e. Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
a. Condition a silica SPE column with hexane.
-
b. Re-dissolve the dried lipid extract in a minimal volume of a non-polar solvent like toluene or hexane and apply it to the column[10].
-
c. Wash the column with hexane to elute non-polar lipids like cholesterol esters.
-
d. Elute the oxysterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane[10].
-
e. Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
a. Reconstitute the final dried sample in the initial LC mobile phase (e.g., Methanol/Water).
-
b. Inject the sample onto a reverse-phase C18 column.
-
c. Perform chromatographic separation using a gradient of mobile phases, for example, from 50% Methanol in water to 100% Methanol, both containing a modifier like formic acid or ammonium acetate to improve ionization.
-
d. Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and MRM.
-
e. Monitor specific MRM transitions for both endogenous 7α,25-OHC and the deuterated internal standard.
-
-
Quantification:
-
a. Generate a calibration curve using known concentrations of a 7α,25-OHC analytical standard spiked with the internal standard.
-
b. Calculate the peak area ratio of the endogenous analyte to the internal standard in the tissue samples.
-
c. Determine the concentration in the samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for quantifying 7α,25-OHC in lymphoid tissue.
Known Physiological Concentrations of 7α,25-OHC
Direct and precise quantification of 7α,25-OHC within specific lymphoid microdomains remains a significant analytical challenge. Most available data comes from plasma or whole organ homogenates, which may not reflect the higher local concentrations that form chemotactic gradients.
| Tissue/Fluid | Species | Concentration | Method | Reference |
| Plasma | Human | 0.4 ng/mL (~0.96 nM) | LC-MS/MS | [11] |
| Plasma | Human | 0.21 ± 0.05 nM | HPLC-ESI-MS/MS | [12] |
| Plasma | Mouse | 0.5 ng/mL (~1.2 nM) | LC-MS/MS | [11] |
| Liver | Mouse | 4.7 ng/g | LC-MS/MS | [11] |
| Spleen | Mouse | Identity confirmed, not quantified | GC-MS and NMR | [1] |
Note: Concentrations in ng/mL were converted to nM using the molar mass of 7α,25-OHC (418.68 g/mol ) for comparison. The discrepancy in human plasma values highlights inter-study variability.
While absolute concentrations in lymphoid tissues are not firmly established, the biological activity is dictated by the gradient of 7α,25-OHC rather than its bulk level. The enzymatic machinery (CH25H, CYP7B1) creates local "hotspots" of production, guiding GPR183-expressing cells toward these zones[2][8].
Biological Significance and Signaling
The 7α,25-OHC/GPR183 axis is a master regulator of immune cell positioning, impacting both homeostasis and inflammation.
-
B Cell Positioning: GPR183 is crucial for guiding newly activated B cells to the outer follicular edge, a critical step for initiating T cell-dependent antibody responses[4].
-
T Cell and DC Migration: This axis also contributes to the migration of T cells and DCs within lymphoid structures, facilitating the cellular interactions necessary for adaptive immunity[1][3][9].
-
ILC3 Function and Lymphoid Tissue Genesis: In the gut, GPR183 is highly expressed on lymphoid-tissue-inducer (LTi) cells, a subset of ILC3s. The migration of these cells toward 7α,25-OHC produced by stromal cells is essential for the formation of colonic cryptopatches and isolated lymphoid follicles (ILFs)[13][14]. GPR183 deficiency in ILC3s leads to a defect in the formation of these critical gut-associated lymphoid tissues[13][15].
The GPR183 Signaling Pathway
Binding of 7α,25-OHC to GPR183 triggers a canonical Gαi-protein signaling cascade.
Caption: The 7α,25-OHC/GPR183 signaling pathway.
This signaling culminates in the activation of pathways involving PI3K/Akt and MAPKs, which integrate to control the cytoskeletal rearrangements required for cell motility[16][17].
Implications for Drug Development
The pivotal role of the 7α,25-OHC/GPR183 axis in directing immune cell migration makes it a compelling target for therapeutic intervention. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases[1][2].
-
Autoimmune Diseases: By blocking the recruitment of pathogenic lymphocytes to sites of inflammation, GPR183 antagonists could offer a novel treatment modality for conditions like multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis.
-
Cancer: Modulating GPR183 signaling could potentially be used to enhance the trafficking of anti-tumor lymphocytes into the tumor microenvironment or, conversely, block the migration of malignant immune cells.
Conclusion
The physiological concentration of 7α,25-OHC in lymphoid tissue is a tightly regulated parameter that forms essential chemotactic gradients for immune cells. While the precise quantification within these tissues remains an area of active investigation, its biological importance is undisputed. The 7α,25-OHC/GPR183 signaling axis is fundamental to the architecture and function of the adaptive immune system. A thorough understanding of this pathway, supported by robust analytical methodologies like LC-MS/MS, provides a powerful platform for basic research and the development of next-generation immunomodulatory therapies.
References
-
Hwang, J., Lee, S., Kim, S., Choi, M. H., & Im, D. (2020). 7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Zhong, G., He, C., Wang, S., & Li, M. (2023). Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity. Frontiers in Immunology. [Link]
-
Kim, D. K., Seo, J., & Lee, S. H. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. International Journal of Molecular Sciences. [Link]
-
Ross, A. T., Reker, A. N., & Johnson, E. K. (2022). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. eNeuro. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. [Link]
-
Seo, J., Kim, D. K., & Lee, S. H. (2021). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. Cells. [Link]
-
Chu, C., Moriyama, S., & Eberl, G. (2019). Anti-microbial Functions of Group 3 Innate Lymphoid Cells in Gut-Associated Lymphoid Tissues Are Regulated by G-Protein-Coupled Receptor 183. Cell Reports. [Link]
-
Moog, C., Herbelin, A., & Moog, S. (1995). Studies on the immunological properties of oxysterols: in vivo actions of 7,25-dihydroxycholesterol upon murine peritoneal cells. Immunology Letters. [Link]
-
ResearchGate. (n.d.). Synthesis and chemical information of 7α,25-dihydroxycholesterol (7α,25-DHC). [Link]
-
ResearchGate. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. [Link]
-
Veen, C., & Glass, C. K. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. MDPI. [Link]
-
Honda, A., Miyazaki, T., & Ikegami, T. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Journal of Chromatography B. [Link]
-
Theofilopoulos, S., Arenas, E., & Griffiths, W. J. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Scientific Reports. [Link]
-
Theofilopoulos, S., Arenas, E., & Griffiths, W. J. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Aston Research Explorer. [Link]
-
Emgård, J., Kammoun, H., & Garcia-Cassani, B. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity. [Link]
-
ResearchGate. (2018). ILC3-Expressed GPR183 Is Required for the Formation of Colonic Lymphoid Tissues. [Link]
-
Lütjohann, D., & Rozman, D. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. [Link]
-
Foo, C. X., Bartlett, S., & Ronacher, K. (2023). GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection. European Respiratory Society. [Link]
-
LIPID MAPS. (2007). Sterols Mass Spectra Protocol. [Link]
-
Emgård, J., Kammoun, H., & Garcia-Cassani, B. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity. [Link]
Sources
- 1. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Anti-microbial Functions of Group 3 Innate Lymphoid Cells in Gut-Associated Lymphoid Tissues Are Regulated by G-Protein-Coupled Receptor 183 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 13. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 7 α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of 7α,25-Dihydroxycholesterol (7α,25-OHC) in Osteoarthritis and Chondrocyte Apoptosis
Executive Summary
7α,25-dihydroxycholesterol (7α,25-OHC) is a potent oxysterol and the endogenous ligand for the G protein-coupled receptor EBI2 (GPR183) .[1][2] While classically studied in immune cell migration, recent data identifies 7α,25-OHC as a critical metabolic stressor in osteoarthritis (OA). It drives a pathogenic triad termed "oxiapoptophagy" —a simultaneous induction of oxidative stress, apoptosis, and autophagy—resulting in chondrocyte death and cartilage matrix degradation. This guide details the molecular mechanisms, signaling cascades, and validated experimental protocols for investigating this axis in drug discovery.
Molecular Mechanism: The CH25H-CYP7B1-EBI2 Axis[1]
The accumulation of 7α,25-OHC in OA cartilage is not passive; it is the result of a specific enzymatic dysregulation triggered by inflammatory cytokines (IL-1β, TNFα).
Biosynthetic Pathway[3]
-
Initiation: Cholesterol is hydroxylated at the 25-position by Cholesterol 25-hydroxylase (CH25H) to form 25-hydroxycholesterol (25-HC).[1][3][4]
-
Activation: 25-HC is subsequently hydroxylated at the 7α-position by CYP7B1 (25-hydroxycholesterol 7α-hydroxylase) to generate 7α,25-OHC .[1]
-
Signaling: 7α,25-OHC is secreted or acts in an autocrine manner, binding to EBI2 (GPR183) on the chondrocyte surface.
The "Oxiapoptophagy" Response
Binding of 7α,25-OHC to GPR183 triggers a lethal signaling cascade in chondrocytes:
-
Oxidative Stress: Rapid accumulation of Reactive Oxygen Species (ROS), lipid peroxidation, and protein carbonylation.
-
Apoptosis: Activation of both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, characterized by Caspase-3 and Caspase-9 cleavage.
-
Autophagy: Upregulation of Beclin-1 and LC3-II, mediated by the inhibition of the Akt/mTOR survival pathway and activation of p53 .
Pathway Visualization
The following diagram illustrates the biosynthetic route and the downstream signaling cascade activated by 7α,25-OHC in chondrocytes.
Caption: The CH25H-CYP7B1-EBI2 signaling axis driving oxiapoptophagy in OA chondrocytes.
Experimental Methodologies
To rigorously study this pathway, researchers must employ a "self-validating" protocol that confirms the specificity of the 7α,25-OHC effect using the GPR183 antagonist NIBR189 .
Protocol: Inducing and Measuring Oxiapoptophagy
Objective: To replicate the OA microenvironment in vitro and quantify chondrocyte death mechanisms.[5]
Reagents:
-
Ligand: 7α,25-dihydroxycholesterol (Solubilized in Ethanol or DMSO).
-
Cells: Primary Rat or Human Articular Chondrocytes (P0-P2 recommended to maintain phenotype).
Step-by-Step Workflow:
-
Cell Culture & Synchronization:
-
Seed chondrocytes at
cells/well in 6-well plates. -
Culture in DMEM/F12 + 10% FBS until 80% confluence.
-
Serum Starvation: Switch to serum-free medium for 12 hours prior to treatment to synchronize cell cycles and minimize background signaling.
-
-
Treatment Groups (Self-Validating Design):
-
Group A (Control): Vehicle only (DMSO < 0.1%).
-
Group B (Ligand): 7α,25-OHC (25 µg/mL and 50 µg/mL).[6] Note: High concentrations are often required in vitro to mimic local accumulation in the dense cartilage matrix.
-
Group C (Rescue Control): Pre-treat with NIBR189 (2.5 µM) for 1 hour, followed by 7α,25-OHC (50 µg/mL). Causality Check: If effects in Group B are not reversed in Group C, the mechanism is off-target.
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Readouts & Assays:
-
Apoptosis: Annexin V-FITC/PI staining (Flow Cytometry) or TUNEL assay.
-
Autophagy: Western blot for LC3-II/LC3-I ratio and Beclin-1.
-
ROS: Stain with DCFDA (20 µM) for 30 min; measure fluorescence (Ex/Em: 485/535 nm).
-
MMP Expression: qPCR for Mmp3 and Mmp13.
-
Experimental Workflow Visualization
Caption: Validated workflow for assessing 7α,25-OHC toxicity and GPR183 dependency.
Data Presentation & Reference Values
The following table summarizes expected quantitative changes in chondrocytes treated with 7α,25-OHC (50 µg/mL) vs. Control, based on consolidated literature findings.
| Parameter | Assay Method | Control Value (Approx.) | 7α,25-OHC Treated | Effect Description |
| Cell Viability | MTT / CCK-8 | 100% | ~40 - 60% | Significant cytotoxicity observed at 48h. |
| Apoptosis Rate | Annexin V+ Cells | < 5% | > 25% | Induction of programmed cell death. |
| ROS Levels | DCFDA Fluorescence | Baseline | > 2.5-fold increase | Oxidative burst triggers mitochondrial damage. |
| Autophagy | LC3-II / LC3-I Ratio | 1.0 (Normalized) | > 2.0-fold increase | Attempted survival mechanism or autophagic death. |
| MMP-13 mRNA | qPCR | 1.0 (Normalized) | > 3.0-fold increase | Upregulation of cartilage-degrading enzymes. |
| p-Akt / Total Akt | Western Blot | 1.0 (Normalized) | < 0.4-fold decrease | Suppression of survival signaling. |
Therapeutic Implications
Targeting the CH25H-CYP7B1-EBI2 axis presents a novel disease-modifying strategy for OA. Unlike NSAIDs which manage pain, inhibiting this pathway addresses chondrocyte loss.
-
Upstream Inhibition: Targeting CH25H or CYP7B1 enzymes to prevent ligand synthesis.
-
Receptor Antagonism: NIBR189 and related small molecules block the GPR183 receptor, preventing the downstream "oxiapoptophagy" cascade even if ligand levels are elevated.
-
Nuclear Receptor Crosstalk: While 7α,25-OHC targets EBI2, the upstream enzymes are also regulated by RORα . Therapeutic strategies must account for potential crosstalk with nuclear receptor pathways regulating lipid metabolism.
References
-
7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. Source: Molecules and Cells, 2023.[7] URL:[Link]
-
The CH25H-CYP7B1-RORα axis of cholesterol metabolism regulates osteoarthritis. Source: Nature, 2019. URL:[Link]
-
GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. (Validation of NIBR189 mechanism). Source: International Journal of Molecular Sciences, 2022.[6] URL:[Link]
-
7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Source: Frontiers in Pharmacology, 2015. URL:[Link]
-
Oxysterol 25-hydroxycholesterol as a metabolic pathophysiological factor of osteoarthritis induces apoptosis in primary rat chondrocytes. Source: Korean Journal of Physiology & Pharmacology, 2020.[6][8] URL:[Link]
Sources
- 1. Systemic inflammation modulates the levels of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in brain microvascular cells | bioRxiv [biorxiv.org]
- 2. Frontiers | Metabolic Regulation of Group 3 Innate Lymphoid Cells and Their Role in Inflammatory Bowel Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Induces Chondrocyte Apoptosis through Caspase-Dependent and Caspase-Independent Mitochondrial Pathways and the Antioxidant Mechanism of Angelica Sinensis Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
7alpha,25-dihydroxycholesterol synthesis from 25-hydroxycholesterol protocol
Application Note: High-Fidelity Biocatalytic Synthesis of 7 ,25-Dihydroxycholesterol
Abstract & Strategic Rationale
7
While 7
This Application Note details a biocatalytic protocol using CYP7B1 (25-hydroxycholesterol 7-alpha-hydroxylase) microsomes. This method ensures 100% stereoselectivity for the biologically active 7
Mechanistic Pathway[4]
The synthesis relies on the specific hydroxylation of the steroid nucleus at position 7 by the cytochrome P450 enzyme CYP7B1.[3] Unlike non-enzymatic auto-oxidation, which attacks the 7-position non-stereoselectively, CYP7B1 strictly enforces the
Figure 1: The biosynthetic pathway of 7
Experimental Protocol: Enzymatic Synthesis
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | 25-Hydroxycholesterol (25-OHC) | Precursor.[4][5][7] Dissolve to 10 mM in EtOH or DMSO. |
| Enzyme Source | Recombinant Human CYP7B1 Microsomes | Commercial (e.g., Corning/Thermo) or transfected HEK293 lysates. |
| Cofactor System | NADPH Regenerating System | Provides reducing equivalents. Contains NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase. |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Antioxidant | BHT (Butylated hydroxytoluene) | Critical: Prevents non-specific auto-oxidation during extraction. |
| Extraction Solvent | Ethyl Acetate or CHCl | Lipophilic extraction of sterols. |
Step-by-Step Workflow
Step 1: Reaction Assembly
-
Pre-incubation: Thaw CYP7B1 microsomes on ice. Dilute microsomes to a final protein concentration of 1.0 mg/mL in Potassium Phosphate buffer (pH 7.4).
-
Substrate Addition: Add 25-OHC stock solution to achieve a final concentration of 10–50 µM .
-
Note: Keep organic solvent (DMSO/EtOH) concentration < 1% to avoid enzyme inhibition.
-
-
Equilibration: Pre-warm the mixture at 37°C for 5 minutes.
Step 2: Reaction Initiation
-
Add the NADPH Regenerating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH final concentrations).
-
Incubation: Incubate at 37°C with gentle shaking (300 rpm) for 60 minutes .
-
Optimization: For scale-up, time points should be tested (30, 60, 90 min) to maximize yield before metabolite degradation occurs.
-
Step 3: Termination & Extraction
-
Quench: Stop the reaction by adding 2 volumes of ice-cold Ethyl Acetate (containing 0.01% BHT).
-
Vortex: Vigorously vortex for 30 seconds.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a fresh glass vial.
-
Repeat: Re-extract the aqueous phase once more to maximize recovery.
Step 4: Concentration
-
Evaporate the combined organic solvent under a stream of nitrogen gas (N
) at room temperature. -
Caution: Do not use heat, as oxysterols are thermally unstable.
-
Reconstitute the residue in 100 µL Methanol for HPLC/MS analysis.
Quality Control & Validation
Trustworthiness in oxysterol synthesis requires rigorous validation, as isomers (e.g., 7
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (ESI+ mode). Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx) |
| 25-OHC | 385.3 [M+H-H | 367.3 | 8.5 min |
| 7 | 401.3 [M+H-H | 383.3 | 5.2 min |
Note: Oxysterols readily lose water in the ion source. The [M+H-H
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 7
Storage and Stability
Oxysterols are prone to autoxidation, which can generate artifacts (e.g., 7-ketocholesterol) that confound biological data.
-
Solvent: Store stock solutions in Ethanol or Methanol at -80°C.
-
Inert Atmosphere: Always purge vials with Argon or Nitrogen gas before sealing.
-
Additives: For long-term storage, include 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.
-
Usage: Use aliquots to avoid repeated freeze-thaw cycles.
References
-
Hannedouche, S., et al. (2011). "Oxysterols direct immune cell migration via EBI2." Nature, 475(7357), 524–527.
-
Liu, C., et al. (2011). "Oxysterols direct B-cell migration to splenic follicle outer boundary." Nature, 475(7357), 519–523.
-
Russell, D. W. (2000). "Oxysterol biosynthetic enzymes." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1529(1-3), 126-135.
-
Griffiths, W. J., & Wang, Y. (2019). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews, 38(7), 1882-1896.
-
Yi, T., et al. (2012). "GPR183 facilitates virus-induced EBI2 expression and chemotaxis." Journal of Biological Chemistry, 287, 34654-34662.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7 alpha hydroxylation of 25-hydroxycholesterol in liver microsomes. Evidence that the enzyme involved is different from cholesterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
LC-MS/MS method for detection of 7alpha,25-dihydroxycholesterol in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of 7
Executive Summary
Target Analyte: 7
Overview:
7
Quantification of 7
Biological Context & Metabolic Pathway[1][3][4][5][6]
Understanding the metabolic origin of 7
Figure 1: Biosynthetic pathway of 7
Method Development Strategy
The Isomer Challenge
The mass spectrum of 7
-
7
,25-OHC: A stereoisomer often formed via non-enzymatic oxidation. -
7
,27-OHC: A highly abundant isomer (often 10-50x higher concentration than 7 ,25-OHC) involved in bile acid synthesis.
Critical Requirement: The LC method must chromatographically resolve 7
Sample Preparation Rationale
While derivatization (e.g., Girard P reagent) enhances ionization, it adds complexity and variability. This protocol uses Cold Ethanol Precipitation , which provides two advantages:
-
High Recovery: Efficiently extracts polar oxysterols while precipitating plasma proteins.
-
Stability: The low temperature (-20°C) minimizes ex vivo oxidation of cholesterol, preventing artifactual formation of oxysterols.
Detailed Protocol
Materials & Reagents
-
Standards: 7
,25-Dihydroxycholesterol (Authentic Standard), 7 ,27-Dihydroxycholesterol (for resolution check). -
Internal Standard (IS): d6-25-Hydroxycholesterol (Surrogate) or d6-7
,25-OHC (if available). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethanol (EtOH), Formic Acid (FA), Water.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or Waters Acquity BEH C18.
Sample Preparation Workflow
Figure 2: Step-by-step sample preparation workflow using cold ethanol precipitation.
Detailed Steps:
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard solution (100 nM d6-25-OHC in MeOH). Vortex gently.
-
Precipitate: Add 900 µL of ice-cold Ethanol (stored at -20°C).
-
Note: The high ratio of solvent (9:1) ensures complete protein removal and lipid solubilization.
-
-
Incubate: Keep samples at -20°C for 60 minutes. This "slow precipitation" aids in the release of oxysterols bound to lipoproteins.
-
Spin: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dry: Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute: Dissolve the residue in 100 µL of 80% Methanol / 20% Water. Vortex for 1 min and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.3 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 90 | Elution of Oxysterols |
| 10.0 | 90 | Wash |
| 10.1 | 40 | Re-equilibration |
| 13.0 | 40 | End |
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Capillary Voltage: 3500 V.
-
Source Temp: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]
MRM Transitions: Note: Oxysterols readily lose water in the ion source. The precursor ion is often selected as [M+H-H2O]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 7 | 401.3 [M+H-H | 383.3 [M+H-2H | 20 | Quantifier |
| 7 | 401.3 [M+H-H | 159.1 | 35 | Qualifier |
| d6-25-OHC (IS) | 389.4 [M+H-H | 371.4 | 20 | Internal Std |
Data Analysis & Validation Criteria
Isomer Resolution Check
Before running samples, inject a mixture of 7
-
Requirement: Baseline separation (Resolution
) is mandatory. -
Elution Order: Typically, 7
,25-OHC elutes before 7 ,27-OHC on C18 columns due to the polarity of the 25-hydroxyl group.
Quantitative Parameters
-
Linearity: 0.1 nM – 100 nM (
). -
LLOQ: ~0.2 nM (Signal-to-Noise > 10).
-
Precision (CV%): <15% for QC samples.
-
Accuracy: 85-115%.
Summary of Typical Results
| Parameter | Value |
| Retention Time (7 | ~5.2 min |
| Retention Time (7 | ~5.8 min |
| Endogenous Plasma Conc. | 0.1 - 0.5 nM (Healthy Human) |
References
-
Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 99, 131-138. Link
-
Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2.[1][2][6] Nature, 475(7357), 524-527. Link
-
Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[1][2][6] Nature, 475(7357), 519-523. Link
-
Griffiths, W. J., & Wang, Y. (2020). Analysis of oxysterols in biological fluids and tissues. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(158756). Link
Sources
- 1. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7alpha,25-Dihydroxycholesterol | CAS 64907-22-8 | Tocris Bioscience [tocris.com]
- 3. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
Application Note: Precision Chemotaxis Assay for B Cells Using 7α,25-dihydroxycholesterol (7α,25-OHC)
[1]
Abstract & Biological Context
The precise positioning of B cells within secondary lymphoid organs is critical for the humoral immune response. This spatial orchestration is largely governed by EBI2 (GPR183) , a G protein-coupled receptor that directs B cells to the outer follicle and interfollicular regions. The endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC) , a potent oxysterol synthesized by the enzymes CH25H and CYP7B1.[1][2]
Unlike peptide chemokines (e.g., CXCL12), 7α,25-OHC is a hydrophobic lipid molecule. This physicochemical difference necessitates a specialized protocol to ensure ligand solubility, stability, and bioavailability. This application note provides a field-validated, high-fidelity protocol for assessing 7α,25-OHC-mediated B cell migration, emphasizing the critical handling of oxysterols to prevent experimental artifacts.
Mechanism of Action
The EBI2 receptor couples primarily to the Gαi subfamily of G proteins. Upon binding 7α,25-OHC, the receptor initiates a signaling cascade that lowers cAMP levels and activates the PI3K-Akt and MAPK (ERK) pathways, ultimately driving actin polymerization and cytoskeletal rearrangement required for chemotaxis.
Figure 1: EBI2 Signaling Pathway[1][4][5]
Caption: 7α,25-OHC binds EBI2, activating Gαi-dependent pathways that drive actin polymerization and directional B cell migration.[3][1][4][5][6][7][8][9]
Experimental Design Strategy
Critical Parameters
-
Ligand Hydrophobicity: 7α,25-OHC is a lipid.[9] It will stick to plastic and precipitate in aqueous buffers if not properly carried. Fatty Acid-Free BSA is mandatory in the migration buffer to act as a carrier vehicle.
-
Pore Size Selection:
-
5.0 µm: Recommended for activated B cells and most B cell lines (e.g., Ramos, Raji).
-
3.0 µm: Recommended for small, resting primary murine B cells to lower background passive diffusion.
-
-
Concentration Range: EBI2 signaling follows a classic bell-shaped curve. High concentrations (>1 µM) cause receptor desensitization and internalization. The assay must span 0.1 nM to 100 nM .
Controls
-
Positive Control: CXCL12 (SDF-1α) at 100 ng/mL (targets CXCR4).
-
Negative Control: Migration Buffer + Vehicle (DMSO/Ethanol) matched to the highest ligand concentration.
-
Specificity Control: Pre-treatment of cells with Pertussis Toxin (PTX) (100 ng/mL for 2h) to block Gαi signaling, confirming EBI2 dependency.
Detailed Protocol
Reagent Preparation
| Reagent | Specification | Preparation Notes |
| 7α,25-OHC | >99% Purity | Dissolve in 100% Ethanol or DMSO to 10 mM stock. Store at -80°C under argon if possible to prevent oxidation. |
| Migration Buffer | RPMI-1640 | Supplement with 0.5% Fatty Acid-Free BSA . Do not use FBS, as it contains undefined lipids that compete for the receptor. |
| Transwell Inserts | Polycarbonate | 5.0 µm pore size, 6.5 mm diameter (for 24-well plates). |
| Calcein-AM | Fluorescent Dye | For labeling cells post-migration (optional but recommended for high throughput). |
Step-by-Step Workflow
Phase 1: Ligand Dilution (The "Step-Down" Method)
Directly adding high-concentration lipid stocks to aqueous buffer causes precipitation. Use intermediate steps.
-
Thaw 10 mM 7α,25-OHC stock.
-
Create an Intermediate Working Solution (10 µM) by diluting the stock 1:1000 in Migration Buffer (ensure vigorous vortexing).
-
Perform serial dilutions from the 10 µM intermediate to generate 2x final concentrations (e.g., 200 nM, 20 nM, 2 nM).
Phase 2: Cell Preparation
-
Isolate B cells (primary) or harvest cell lines.
-
Wash cells 2x with PBS .
-
Resuspend cells in Migration Buffer at 5 x 10⁶ cells/mL .
-
Optional: Starve cells for 30-60 minutes at 37°C to reduce basal signaling noise.
Phase 3: Assay Assembly
-
Lower Chamber: Add 600 µL of the prepared 7α,25-OHC dilutions to the bottom wells of a 24-well plate.
-
Include triplicate wells for each concentration.
-
-
Insert Placement: Carefully place the Transwell inserts into the wells using sterile forceps. Ensure no air bubbles are trapped beneath the membrane.[10]
-
Upper Chamber: Pipette 100 µL of the cell suspension (500,000 cells) into the upper insert.
Phase 4: Migration & Analysis
-
Incubation: Incubate at 37°C, 5% CO₂ for 2 to 3 hours .
-
Note: Do not exceed 4 hours, as chemokinetic (random) movement increases background.
-
-
Harvesting:
-
Remove the insert.[11]
-
Cells in the lower chamber are the migrated population.
-
Crucial: Some B cells may adhere to the bottom of the plastic well. Add 5 mM EDTA for 5 mins or scrape gently to detach.
-
-
Quantification:
-
Method A (Flow Cytometry): Add a fixed number of counting beads (e.g., 10,000 beads) to each sample and acquire on a flow cytometer.
-
Method B (Fluorescence): Lyse cells and stain with CyQUANT or Calcein-AM; read on a plate reader.
-
Figure 2: Experimental Workflow
Caption: Workflow for 7α,25-OHC chemotaxis assay. Critical step: BSA carrier in buffer prevents ligand precipitation.
Data Analysis & Validation
Calculating Migration Index
Raw cell counts can vary between experiments. Normalize data using the Migration Index (MI) :
Expected Results (Self-Validation)
A successful assay must demonstrate:
-
Bell-Shaped Curve: Peak migration typically occurs between 10 nM and 100 nM . Migration should decrease at higher concentrations (e.g., 1 µM) due to receptor desensitization.
-
Signal-to-Noise: The MI for the optimal concentration should be >5-fold over background for cell lines and >2-fold for primary cells.
-
PTX Inhibition: Pre-treatment with Pertussis Toxin must abolish migration (>80% reduction), confirming Gαi specificity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Migration | Ligand precipitation | Ensure 0.5% BSA is present in the buffer. Vortex thoroughly during dilution. |
| High Background | Pore size too large | Switch from 5.0 µm to 3.0 µm pore size if using small primary B cells. |
| High Background | Incubation too long | Reduce time to 2 hours . Long incubations allow random gravity-assisted settling. |
| Flat Dose Response | Receptor internalization | The cells may have been exposed to ligand during culture. Wash cells extensively and "starve" in serum-free media for 1h before assay. |
References
-
Hannedouche, S., et al. (2011).[4][5][7] Oxysterols direct immune cell migration through EBI2.[3][2][6][9][12] Nature, 475(7357), 524–527.
-
Liu, C., et al. (2011). 7α,25-Dihydroxycholesterol is an endogenous ligand for the orphan G-protein-coupled receptor EBI2.[4][5][6][7][8][9][13] Journal of Biological Chemistry, 286(31), 27171-27180.
-
Rutkowska, A., et al. (2015).[5][12] EBI2 regulates intracellular signaling and migration in human astrocyte.[12] Glia, 63(2), 341-351.
-
Kelly, M. M., et al. (2011).[7] G protein-coupled receptor 183 (GPR183) regulates 7α,25-dihydroxycholesterol-induced oxiapoptophagy.[14] Frontiers in Immunology.
-
Corning Life Sciences. (n.d.). Transwell® Permeable Supports Selection Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GPR183 - Wikipedia [en.wikipedia.org]
- 3. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 5. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
Application Note and Protocol for the Extraction of 7α,25-Dihydroxycholesterol from Mouse Spleen Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven protocol for the extraction of 7α,25-dihydroxycholesterol (7α,25-OHC) from mouse spleen tissue. The methodology is designed to ensure high recovery rates and sample integrity for downstream analysis, particularly by liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Significance of 7α,25-Dihydroxycholesterol in Spleen Biology
7α,25-dihydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical signaling molecule in the immune system.[1][2] It is the endogenous ligand for the G protein-coupled receptor GPR183 (also known as Epstein-Barr virus-induced gene 2 or EBI2).[3][4] The spleen, a major secondary lymphoid organ, highly expresses GPR183, which is essential for orchestrating the migration and positioning of immune cells, particularly B cells, T cells, and dendritic cells, during an immune response.[3][4][5] The interaction between 7α,25-OHC and GPR183 creates a chemotactic gradient that guides these cells to their appropriate microenvironments within the spleen, thereby facilitating humoral immune responses.[3][4]
Given its potent role in immune regulation, the accurate quantification of 7α,25-OHC in splenic tissue is paramount for researchers investigating autoimmune diseases, inflammatory responses, and the efficacy of novel immunomodulatory drugs.[3][6] This protocol outlines a robust workflow from tissue harvesting to the preparation of a purified lipid extract ready for analysis.
Workflow Overview
The extraction of 7α,25-OHC from mouse spleen tissue is a multi-step process that requires careful attention to detail to prevent degradation and ensure quantitative accuracy. The workflow begins with the careful harvesting of the spleen, followed by rapid homogenization to disrupt the tissue architecture. A liquid-liquid extraction is then employed to isolate the lipid fraction containing 7α,25-OHC, which is subsequently purified using solid-phase extraction.
Caption: High-level workflow for 7α,25-OHC extraction from mouse spleen.
PART 1: Experimental Protocols
Materials and Reagents
| Item | Supplier | Notes |
| 7α,25-dihydroxycholesterol standard | Cayman Chemical/Avanti Polar Lipids | For standard curve and recovery assessment. |
| Deuterated internal standard (e.g., d7-7α-hydroxycholesterol) | Avanti Polar Lipids | For accurate quantification by LC-MS. |
| Methanol (HPLC grade) | Fisher Scientific | |
| Dichloromethane (HPLC grade) | Fisher Scientific | |
| Hexane (HPLC grade) | Fisher Scientific | |
| 2-Propanol (HPLC grade) | Fisher Scientific | |
| Water (LC-MS grade) | Fisher Scientific | |
| Solid Phase Extraction (SPE) Cartridges (Silica, 100mg) | Biotage/Waters | |
| Phosphate Buffered Saline (PBS) | Thermo Fisher Scientific | |
| Butylated hydroxytoluene (BHT) | Sigma-Aldrich | Antioxidant to prevent auto-oxidation. |
Spleen Tissue Harvesting and Homogenization
Rationale: The immediate processing of the spleen upon harvesting is critical to minimize enzymatic activity and potential degradation of 7α,25-OHC. Homogenization in a robust buffer containing an antioxidant is the first line of defense against analyte loss.
Protocol:
-
Euthanize the mouse using an approved method.[7]
-
Position the mouse on its right flank and sterilize the abdominal area with 70% ethanol.[7]
-
Make a small incision through the skin and peritoneum to expose the spleen.[7][8]
-
Carefully excise the spleen using fine-tipped scissors and forceps, removing any adhering connective tissue.[7][8]
-
Immediately place the spleen in a pre-weighed tube containing ice-cold PBS and place on ice.
-
Record the wet weight of the tissue.
-
Transfer the spleen to a homogenizer tube (e.g., a Dounce homogenizer or a bead-beater tube).
-
Add an appropriate volume of homogenization buffer (e.g., 20mM Tris pH 7.8 with protease inhibitors and 50 µM BHT) to achieve a target concentration (e.g., 50 mg/mL).
-
Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective.[9][10]
-
Proceed immediately to the lipid extraction protocol.
Liquid-Liquid Lipid Extraction (Modified Bligh-Dyer Method)
Rationale: The Bligh-Dyer method is a classic approach for extracting lipids from biological samples.[11] The use of a biphasic solvent system of methanol, dichloromethane, and water effectively partitions lipids into the organic phase, leaving polar molecules in the aqueous phase.
Protocol:
-
To the spleen homogenate, add the internal standard (e.g., deuterated 7α-hydroxycholesterol) to a known final concentration.
-
Add methanol and dichloromethane in a ratio that results in a single-phase mixture with the aqueous homogenate (typically 1:2:0.8 v/v/v of water:methanol:dichloromethane).
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Induce phase separation by adding dichloromethane and water, adjusting the final ratio to approximately 2:2:1.8 (v/v/v) of water:methanol:dichloromethane.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
-
Re-extract the aqueous phase with a fresh volume of dichloromethane, vortex, centrifuge, and pool the organic layers.
-
Dry the combined organic extracts under a gentle stream of nitrogen gas at 37°C.
Solid-Phase Extraction (SPE) for Oxysterol Purification
Rationale: The crude lipid extract contains a complex mixture of lipids that can interfere with the LC-MS analysis of 7α,25-OHC. Solid-phase extraction using a silica-based sorbent allows for the separation of oxysterols from more non-polar lipids like cholesterol and cholesteryl esters, and more polar lipids like phospholipids.[11]
Protocol:
-
Condition the silica SPE cartridge by washing with hexane.
-
Re-dissolve the dried lipid extract in a small volume of hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids.
-
Elute the oxysterol fraction with a mixture of 30% 2-propanol in hexane.[11]
-
Collect the eluate in a clean glass tube.
-
Dry the purified oxysterol fraction under a stream of nitrogen gas.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water).
PART 2: Downstream Analysis by LC-MS/MS
The purified extract is now ready for quantitative analysis. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is the preferred platform for the sensitive and specific detection of 7α,25-OHC.[12][13][14][15]
Key Considerations for LC-MS/MS Method Development:
-
Chromatography: A C18 reversed-phase column is typically used for the separation of oxysterols.
-
Ionization: Positive mode electrospray ionization (ESI) is effective for the ionization of 7α,25-OHC.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The MRM transitions for 7α,25-OHC should be optimized using a pure standard.[13]
Typical MRM Transitions for 7α,25-dihydroxycholesterol:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7α,25-OHC | 419.3 | 383.3 | Optimized experimentally |
| 419.3 | 159.1 | Optimized experimentally |
Note: These values may vary slightly depending on the instrument and source conditions.
PART 3: Data Interpretation and Quality Control
A standard curve should be generated using a pure 7α,25-OHC standard to enable absolute quantification. The recovery of the extraction procedure should be assessed by comparing the signal of a spiked sample to a standard of the same concentration. The use of a deuterated internal standard is crucial for correcting for any sample loss during preparation and for variations in instrument response.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction of 7α,25-dihydroxycholesterol from mouse spleen tissue. By following these steps, researchers can obtain high-quality lipid extracts suitable for sensitive and accurate quantification by LC-MS/MS. This will enable a more precise understanding of the role of this important oxysterol in immune function and disease.
References
-
7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. PubMed. Available at: [Link]
-
7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Immunology. Available at: [Link]
-
Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. PubMed. Available at: [Link]
-
7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers. Available at: [Link]
-
Studies on the immunological properties of oxysterols: in vivo actions of 7,25-dihydroxycholesterol upon murine peritoneal cells. PubMed Central (PMC). Available at: [Link]
-
7alpha,25-Dihydroxycholesterol. PubChem. Available at: [Link]
-
Extraction and Analysis of Sterol Lipids. LIPID MAPS. Available at: [Link]
-
An optimized protocol for the isolation of rare stromal cell populations from the mouse spleen. PubMed Central (PMC). Available at: [Link]
-
Preparation of Mouse Spleen Single Cell Suspension. YouTube. Available at: [Link]
-
A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. PubMed Central (PMC). Available at: [Link]
-
Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Novartis. Available at: [Link]
-
Synthesis and chemical information of 7α,25-dihydroxycholesterol... ResearchGate. Available at: [Link]
-
A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PubMed Central (PMC). Available at: [Link]
-
Protocols for endothelial cell isolation from mouse tissues: kidney, spleen, and testis. STAR Protocols. Available at: [Link]
-
Effects of Oxysterols on Immune Cells and Related Diseases. PubMed Central (PMC). Available at: [Link]
-
Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. National Institutes of Health (NIH). Available at: [Link]
-
Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions. Available at: [Link]
-
A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
Sources
- 1. 7alpha,25-Dihydroxycholesterol | C27H46O3 | CID 11954197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Oxysterols on Immune Cells and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the immunological properties of oxysterols: in vivo actions of 7,25-dihydroxycholesterol upon murine peritoneal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for the isolation of rare stromal cell populations from the mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Measuring CYP7B1 Activity in the Generation of 7α,25-Dihydroxycholesterol
Introduction: The Significance of CYP7B1 and 7α,25-Dihydroxycholesterol
Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1), also known as oxysterol 7α-hydroxylase, is a critical enzyme in the metabolism of steroids and oxysterols.[1][2] Located in the endoplasmic reticulum membrane, CYP7B1 plays a key role in an alternative bile acid synthesis pathway and is involved in neurosteroid metabolism and sex hormone synthesis.[1] The enzyme is widely expressed in various tissues, with particularly high levels in the brain, liver, kidney, and spleen.[1][3]
CYP7B1 catalyzes the 7α-hydroxylation of several substrates, including dehydroepiandrosterone (DHEA), pregnenolone, 25-hydroxycholesterol (25-HC), and 27-hydroxycholesterol.[1][2] This hydroxylation step is crucial for reducing the biological activity of these substrates and facilitating their excretion.[3] The conversion of 25-HC to 7α,25-dihydroxycholesterol (7α,25-OHC) is a key reaction mediated by CYP7B1.[4][5] 7α,25-OHC is not merely a metabolic byproduct; it is a potent endogenous ligand for the G protein-coupled receptor EBI2 (GPR183), acting as a powerful chemoattractant that directs the migration of B cells and other immune cells.[6]
Given its roles in cholesterol homeostasis, immune regulation, and neurobiology, accurately measuring the enzymatic activity of CYP7B1 is paramount for researchers in drug development, immunology, and metabolic diseases. Dysregulation of CYP7B1 activity is linked to conditions such as hereditary spastic paraplegia type 5 and certain forms of liver disease.[3][7] This guide provides a comprehensive overview and detailed protocols for quantifying CYP7B1-mediated generation of 7α,25-OHC using both recombinant enzyme systems and cell-based models, with a focus on robust and reproducible methodologies.
Caption: The enzymatic conversion of 25-Hydroxycholesterol to 7α,25-Dihydroxycholesterol by CYP7B1.
Principle of the CYP7B1 Activity Assay
The fundamental principle of the assay is to incubate a source of CYP7B1 enzyme with its substrate, 25-hydroxycholesterol (25-HC), in the presence of necessary cofactors, and then quantify the formation of the product, 7α,25-OHC. As a cytochrome P450 monooxygenase, CYP7B1 requires a constant supply of electrons, which are transferred from the cofactor NADPH via the action of NADPH-cytochrome P450 reductase (POR). Therefore, a robust assay system must include:
-
A Source of CYP7B1 Enzyme: This can be recombinant human CYP7B1, a cell line overexpressing the enzyme, or tissue-derived microsomes.
-
A Source of NADPH-Cytochrome P450 Reductase (POR): Recombinant systems require the addition of purified POR. In microsomal and cellular systems, POR is endogenously present.
-
The Substrate: 25-hydroxycholesterol.
-
An NADPH-Regenerating System: To ensure a continuous supply of NADPH throughout the incubation period.
-
A Suitable Buffer System: To maintain optimal pH and ionic strength for enzyme activity.
-
A Highly Sensitive Analytical Method: To detect and quantify the 7α,25-OHC product, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Systems for Measuring CYP7B1 Activity
The choice of experimental system depends on the research question, balancing physiological relevance with analytical simplicity.
| System | Advantages | Disadvantages | Best For |
| Recombinant Enzyme | High purity, low background.[8] Allows for precise kinetic studies (Km, Vmax).[9] Amenable to high-throughput screening. | Lacks cellular context. Requires addition of POR and lipids (e.g., liposomes) to reconstitute activity. | Enzyme kinetics, inhibitor screening, structure-function studies. |
| Cell-Based Assays | Physiologically relevant context. Endogenous expression of cofactors. Allows for studying cellular regulation of CYP7B1. | More complex matrix for analysis. Potential for substrate/product transport issues. Overexpression may not reflect native levels. | Studying cellular pathways, validating in vitro findings, assessing drug effects in a living system. |
| Tissue Microsomes | Native enzyme environment with endogenous POR and lipid membrane. Reflects tissue-specific activity. | High inter-individual variability. Presence of other metabolizing enzymes can lead to competing reactions. | Phenotyping, species comparisons, studying metabolism in a native membrane context. |
Detailed Protocol 1: Recombinant Human CYP7B1 Activity Assay
This protocol provides a method for determining the kinetic parameters of CYP7B1 using purified, recombinant enzymes. The assay relies on reconstituting the catalytic activity by combining CYP7B1, POR, and a lipid environment (liposomes), which mimics the endoplasmic reticulum.
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Notes |
| Potassium Phosphate Buffer | 1 M, pH 7.4 | 100 mM | Prepare fresh and keep on ice. |
| Recombinant hCYP7B1 | 10 µM | 10-50 nM | Store at -80°C. Thaw on ice. |
| Recombinant hPOR | 10 µM | 20-100 nM | A molar excess of POR to CYP7B1 (e.g., 2:1) is recommended. |
| Phospholipid Liposomes | 20 mg/mL | 50 µg/mL | e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC). |
| 25-Hydroxycholesterol | 10 mM in Ethanol | 0.1 - 50 µM | Prepare serial dilutions for kinetic analysis. |
| NADPH Regenerating System | Solution A: 26 mg/mL NADP+, 66 mg/mL G6P. Solution B: 40 U/mL G6PDH. | 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH | Prepare fresh. |
| Internal Standard (IS) | 1 mg/mL | 10 ng/mL | e.g., d7-7α,25-dihydroxycholesterol. For LC-MS/MS. |
| Stop Solution | Acetonitrile | - | Chilled to -20°C. Contains the internal standard. |
Step-by-Step Experimental Procedure
-
Enzyme Reconstitution:
-
In a microcentrifuge tube on ice, combine 100 mM potassium phosphate buffer (pH 7.4), phospholipid liposomes, recombinant hCYP7B1, and recombinant hPOR.
-
Gently mix and pre-incubate on ice for 15-20 minutes to allow the enzymes to incorporate into the lipid environment.
-
-
Reaction Initiation:
-
Prepare reaction tubes (in triplicate) containing the reconstituted enzyme mix.
-
Add the 25-hydroxycholesterol substrate at various concentrations. Include a "no substrate" control.
-
Pre-warm the tubes in a shaking water bath at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 100-200 µL.
-
Include a "no NADPH" control to verify cofactor dependency.
-
-
Incubation:
-
Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., 200 µL of ACN + IS for a 100 µL reaction).
-
Vortex vigorously for 30 seconds to precipitate the protein.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Detailed Protocol 2: Cell-Based CYP7B1 Activity Assay
This protocol describes measuring CYP7B1 activity in a cellular context using a human cell line (e.g., HEK293 or HepG2) engineered to overexpress CYP7B1.
Cell Culture and Plating
-
Culture HEK293 cells stably expressing human CYP7B1 in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Seed cells into a 12-well or 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Culture for 24-48 hours. Use non-transfected or mock-transfected cells as a negative control.
Step-by-Step Experimental Procedure
-
Substrate Addition:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells once with warm, serum-free medium or PBS.
-
Add fresh, serum-free medium containing the desired concentration of 25-hydroxycholesterol (e.g., 1-10 µM). The substrate is typically dissolved in ethanol or DMSO; ensure the final solvent concentration is non-toxic (e.g., <0.1%).
-
Include vehicle-only control wells.
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO₂ incubator and incubate for a set period (e.g., 4-24 hours).
-
-
Sample Harvesting and Extraction:
-
After incubation, collect the culture medium (supernatant) into a separate tube. This contains the secreted product.
-
To analyze the intracellular fraction, wash the cells with ice-cold PBS, then lyse them by adding ice-cold acetonitrile containing the internal standard directly to the well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex.
-
For the supernatant, add 2 volumes of ice-cold acetonitrile with internal standard, vortex, and proceed.
-
Centrifuge the lysates/supernatant extracts at >12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant for LC-MS/MS analysis.
-
-
Protein Quantification:
-
In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the enzyme activity (pmol/min/mg protein).
-
Caption: A high-level flowchart of the CYP7B1 activity assay from preparation to data analysis.
Detection and Quantification by LC-MS/MS
The analysis of oxysterols like 7α,25-OHC requires a sensitive and specific method due to their low abundance.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]
-
Principle: The sample extract is injected into a liquid chromatograph, where 7α,25-OHC is separated from its substrate (25-HC) and other matrix components on a C18 or similar reversed-phase column. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. The instrument is set to monitor specific parent-to-daughter ion transitions in a process called Multiple Reaction Monitoring (MRM), providing exceptional specificity and sensitivity.[11]
-
Sample Preparation: Simple protein precipitation with a solvent like acetonitrile or methyl-tert-butyl ether is often sufficient for in vitro and cell-based samples.[11] This method efficiently extracts the relatively non-polar oxysterols while removing the bulk of proteins.
-
Quantification: A standard curve is generated using known concentrations of authentic 7α,25-OHC standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against this curve.[11]
| Parameter | Example Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1) + 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
| MRM Transition (7α,25-OHC) | Consult literature or optimize empirically (e.g., based on water losses from the parent ion) |
| MRM Transition (d7-7α,25-OHC) | Consult literature or optimize empirically |
Data Analysis and Interpretation
-
Generate Standard Curve: Plot the peak area ratio (Analyte/IS) versus the concentration of the standards. Perform a linear regression to obtain the equation of the line.
-
Calculate Product Concentration: Use the regression equation to calculate the concentration of 7α,25-OHC formed in each sample.
-
Calculate Specific Activity: Normalize the amount of product formed to the incubation time and the amount of protein used.
Specific Activity (pmol/min/mg protein) = [ (Concentration of 7α,25-OHC in pmol/mL) * (Reaction Volume in mL) ] / [ (Incubation Time in min) * (Protein Amount in mg) ]
-
Enzyme Kinetics (for Recombinant Assays): Plot the specific activity (velocity) versus the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
References
-
Wikipedia. (n.d.). CYP7B1. Retrieved from [Link]
-
Pikuleva, I. A. (2011). CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions. Journal of Biological Chemistry. Retrieved from [Link]
-
Cai, J., et al. (2024). CYP7B1 as a Biomarker for Prostate Cancer Risk and Progression. MDPI. Retrieved from [Link]
-
Kim, W. K., et al. (2021). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. National Institutes of Health. Retrieved from [Link]
-
Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids. Retrieved from [Link]
-
MedlinePlus. (2017). CYP7B1 gene. Retrieved from [Link]
-
Reactome Pathway Database. (n.d.). CYP7B1 7-hydroxylates 25OH-CHOL. Retrieved from [Link]
-
Liu, C., et al. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Immunology. Retrieved from [Link]
-
Schlein, C., et al. (2022). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. International Journal of Molecular Sciences. Retrieved from [Link]
-
Schlein, C., et al. (2022). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. MDPI. Retrieved from [Link]
-
Jo, S., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. MDPI. Retrieved from [Link]
-
Borjini, N., et al. (2021). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLOS ONE. Retrieved from [Link]
-
Thevis, M., et al. (2019). Mining for Oxysterols in Cyp7b1−/− Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5. Metabolites. Retrieved from [Link]
-
Wang, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI. Retrieved from [Link]
-
Ma, K., et al. (2024). Loss of Hepatocyte FOXA3 Improves MASH and Atherosclerosis in Hyperlipidemic Ldlr-Deficient Mice. MDPI. Retrieved from [Link]
-
Yutuc, E., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
Rose, K. A., et al. (1999). Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1. Journal of Lipid Research. Retrieved from [Link]
-
Grimm, S. W., et al. (2009). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition. Retrieved from [Link]
-
Wang, Y., et al. (2016). New methods for analysis of oxysterols and related compounds by LC-MS. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
Kunze, K. (2013). Enzyme Kinetics II. University of Washington. Retrieved from [Link]
-
Jiang, X., et al. (2016). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. Journal of Lipid Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of enzyme kinetics of metabolic reactions mediated by cytochromes P450. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Oxysterol Analysis: Past, Present and Future. Retrieved from [Link]
-
Obach, R. S. (2009). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Drug Metabolism and Disposition. Retrieved from [Link]
-
Aston University. (n.d.). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Retrieved from [Link]
-
Aston University. (n.d.). CHROMATOGRAPHY OF OXYSTEROLS. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
Sources
- 1. CYP7B1 - Wikipedia [en.wikipedia.org]
- 2. Mining for Oxysterols in Cyp7b1−/− Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | CYP7B1 7-hydroxylates 25OH-CHOL [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 7. CYP7B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 11. mdpi.com [mdpi.com]
- 12. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing nonspecific binding of 7α,25-OHC in plasticware
Technical Support Center: 7
Subject: Minimizing Nonspecific Binding (NSB) and Hydrophobic Loss in Plasticware
Applicable Molecule: 7
Executive Summary: The "Invisible Loss" Phenomenon
As a Senior Application Scientist, I frequently see researchers fail to replicate EBI2 potency data (
7
This guide details the Carrier-Protection Protocol to ensure your calculated
Module 1: Material Selection (The First Line of Defense)
The choice of labware is not trivial; it is a variable in your equation.
| Material Type | Suitability | Technical Rationale |
| Borosilicate Glass | Ideal | Hydrophilic surface.[1] Minimal hydrophobic interaction with oxysterols. Mandatory for stock storage. |
| Low-Retention Polypropylene | Acceptable | Surface modified to be superhydrophobic (repels liquid) or chemically neutral.[1] Reduces, but does not eliminate, binding. |
| Standard Polystyrene (PS) | Critical Failure | Highly hydrophobic. Acts as a "sponge" for 7 |
| Polypropylene (PP) | Caution | Standard PP tubes will bind oxysterols rapidly in the absence of carrier proteins. |
Module 2: The Solubilization Strategy (Buffer Chemistry)
You cannot rely on simple aqueous dilution. You must construct a Carrier System . The most effective method is using a carrier protein, such as Bovine Serum Albumin (BSA), which sequesters the lipophilic molecule in its hydrophobic pockets, keeping it in solution while allowing it to remain available for receptor binding.
The Carrier Recommendation
-
Primary Carrier: Fatty-Acid Free (FAF) BSA.[1]
-
Concentration: 0.1% to 0.5% (w/v).
-
Why FAF? Standard BSA often contains endogenous lipids that may compete for the binding pocket or activate other lipid-sensing receptors, confounding your EBI2 data.
Mechanism of Action Diagram
The following diagram illustrates how BSA prevents the "Wall Effect."
Caption: Scenario A shows the rapid loss of compound to plastic walls.[1] Scenario B demonstrates BSA sequestering the oxysterol, preventing wall adsorption while maintaining solubility.
Module 3: The "Gold Standard" Preparation Protocol
Objective: Prepare a stable 1
Reagents:
-
7
,25-OHC Solid (Store at -20°C or -80°C). -
Anhydrous DMSO (Freshly opened or stored over molecular sieves).
-
Assay Buffer (e.g., PBS or RPMI) supplemented with 0.5% FAF-BSA .
Step-by-Step Workflow:
-
Stock Reconstitution (The Glass Phase):
-
Dissolve solid 7
,25-OHC in 100% DMSO to a concentration of 10 mM . -
Critical: Perform this step in a glass vial . If glass is unavailable, use a high-quality solvent-resistant polypropylene tube and minimize contact time.[1]
-
Vortex vigorously for 30 seconds. Ensure no crystal particulates remain.
-
-
The "Reverse Dilution" (The Critical Step):
-
Wrong Way: Adding DMSO stock to empty plastic tube
Adding Buffer. (Result: Lipid precipitates on plastic instantly). -
Right Way: Fill the tube with BSA-containing buffer first.
-
Step 2a: Aliquot 990
L of Assay Buffer (+0.5% BSA) into a Low-Retention tube. -
Step 2b: Pipette 10
L of the 10 mM DMSO stock directly into the center of the liquid buffer. Do not touch the walls. -
Step 2c: Immediately vortex for 10 seconds.
-
Result: 100
M Intermediate Stock (1% DMSO).
-
-
Serial Dilution:
-
Perform all subsequent serial dilutions in BSA-containing buffer .
-
Change pipette tips between every dilution step. Lipids coat the inside of tips; reusing tips transfers less compound than calculated.
-
Caption: The workflow emphasizes the use of glass for high concentrations and pre-filled BSA buffers for dilution to prevent precipitation.
Module 4: Troubleshooting & FAQs
Q1: My dose-response curve is flat or shifted to the right (lower potency). Why?
A: You likely lost the compound during serial dilution. If you diluted in PBS without BSA, the hydrophobic 7
-
Fix: Ensure 0.1-0.5% BSA is present in all dilution buffers, not just the final well.
Q2: Can I use Tween-20 instead of BSA? A: Yes, but with caution. Non-ionic detergents (Tween-20, Triton X-100) at 0.01-0.05% can solubilize oxysterols.[1] However, detergents can lyse fragile immune cells or interfere with GPCR membrane dynamics.
-
Recommendation: Use BSA for cell-based assays.[1] Use Tween-20 only for biochemical assays (e.g., radioligand binding on membrane preps).[1]
Q3: Can I store the 100
-
Rule: Prepare fresh from the DMSO/Glass stock every day.
Q4: I see high background in my ELISA/Binding assay.
A: 7
-
Fix: Pre-soak filters in 0.3% Polyethyleneimine (PEI) or 1% BSA to block non-specific binding sites before adding the ligand.
References
-
Hannedouche, S., et al. (2011).[2][3] "Oxysterols direct immune cell migration via EBI2."[2] Nature, 475(7357), 524–527.[2] Link[1]
-
Liu, C., et al. (2011).[2] "Oxysterols direct B-cell migration through EBI2."[1][2] Nature, 475(7357), 519–523.[2] Link[1]
- Foundational paper describing the biological context and handling of the ligand.
-
Cayman Chemical. "7
,25-dihydroxy Cholesterol Product Information." Link- Provides physical solubility data (Ethanol/DMSO) and stability warnings.
-
Sigma-Aldrich. "7
,25-Dihydroxycholesterol Technical Datasheet." Link- Confirms lipophilicity and storage requirements.
Sources
Technical Support Center: Optimizing 7α,25-Dihydroxycholesterol (7α,25-OHC) Detection in Lipidomics
Welcome to the technical support center for the analysis of 7α,25-dihydroxycholesterol (7α,25-OHC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and in-depth troubleshooting for the robust detection and quantification of this low-abundance, yet biologically significant, oxysterol.
Introduction to 7α,25-OHC Analysis
7α,25-dihydroxycholesterol is a potent endogenous agonist for the G protein-coupled receptor EBI2 (GPR183), playing a pivotal role in regulating immune cell migration and adaptive immune responses.[1] Its accurate quantification is crucial for understanding its physiological and pathological roles. However, its low endogenous concentrations and susceptibility to auto-oxidation present significant analytical challenges. This guide will equip you with the knowledge to overcome these hurdles and achieve optimal signal-to-noise ratios in your LC-MS/MS-based lipidomics studies.
Core Principles of 7α,25-OHC Detection: A Conceptual Workflow
Successful analysis of 7α,25-OHC hinges on a meticulously planned workflow that minimizes analyte loss and maximizes signal intensity. The following diagram illustrates the key stages, each of which will be detailed in this guide.
Caption: A generalized workflow for the analysis of 7α,25-OHC from biological matrices.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: What are the best practices for collecting and storing samples to prevent artefactual oxidation of 7α,25-OHC?
A1: Preventing auto-oxidation is paramount for accurate oxysterol analysis. Cholesterol can be non-enzymatically oxidized to various oxysterols, creating analytical interferences.
-
Antioxidants: Immediately after collection, treat samples with antioxidants. Butylated hydroxytoluene (BHT) is commonly used at a final concentration of 10-20 µM.[2]
-
Rapid Processing: Process samples as quickly as possible. If immediate extraction is not feasible, flash-freeze the samples in liquid nitrogen.
-
Storage Conditions: For long-term storage, keep samples at -80°C.[3] Avoid repeated freeze-thaw cycles, which can degrade sample integrity.[4] When thawing, do so on ice to minimize enzymatic activity.
Q2: Which extraction method is recommended for isolating 7α,25-OHC from plasma or tissues?
A2: The choice of extraction method depends on the sample matrix and desired purity.
-
Liquid-Liquid Extraction (LLE): A modified Folch or Bligh-Dyer extraction is a common starting point. For instance, using a mixture of chloroform and methanol effectively extracts lipids. For tissue samples, homogenization in a suitable solvent is necessary before extraction.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, reducing matrix effects. Reversed-phase SPE cartridges are often used for oxysterol isolation.[2]
Q3: Is saponification necessary for 7α,25-OHC analysis?
A3: It depends on whether you want to measure only the free form or the total amount (free + esterified) of 7α,25-OHC. A significant portion of 7α,25-OHC in plasma can be esterified.[5] Saponification (alkaline hydrolysis) will cleave these ester bonds, allowing for the quantification of total 7α,25-OHC. If you are interested in the free, biologically active form, you should omit this step.
Troubleshooting Guide
This section addresses common issues encountered during 7α,25-OHC analysis, providing a systematic approach to problem-solving.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 7α,25-OHC | 1. Inefficient Ionization: 7α,25-OHC, like other sterols, can have poor ionization efficiency in ESI. | - Derivatization: Consider derivatizing the hydroxyl groups with a charge-carrying moiety like a picolinoyl group to enhance ionization. - Mobile Phase Additives: Optimize the concentration of additives like formic acid or ammonium formate in the mobile phase. - Ion Source Tuning: Ensure the mass spectrometer's ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for 7α,25-OHC. |
| 2. Analyte Degradation: 7α,25-OHC may have degraded during sample preparation or storage. | - Review Sample Handling: Ensure proper use of antioxidants and storage at -80°C. - Check pH: Avoid strongly acidic or basic conditions during extraction if not performing saponification. | |
| 3. Suboptimal LC-MS Method: The chromatographic or mass spectrometric conditions may not be suitable. | - Verify MRM Transitions: Confirm you are using the correct precursor and product ions for 7α,25-OHC. - Check Chromatography: Ensure the analyte is eluting as a sharp peak and not being lost on the column. | |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background. | - Use High-Purity Solvents: Always use LC-MS grade solvents and additives. - System Cleaning: Flush the LC system and clean the MS ion source.[6] |
| 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the signal, or contribute to background noise. | - Improve Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove interfering substances. - Optimize Chromatography: Adjust the LC gradient to better separate 7α,25-OHC from matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the Sample: Try injecting a more dilute sample extract. |
| 2. Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing. | - Mobile Phase Modifiers: Ensure the mobile phase contains an appropriate additive (e.g., formic acid) to minimize these interactions. | |
| 3. Column Degradation: The column's performance may have deteriorated. | - Replace the Column: If other troubleshooting steps fail, the column may need to be replaced. | |
| Inconsistent Quantification | 1. Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte. | - Use a Stable Isotope-Labeled IS: A deuterated 7α,25-OHC internal standard is the gold standard for correcting for matrix effects and variations in extraction and ionization.[7] - Add IS Early: Add the internal standard at the very beginning of the sample preparation process to account for analyte loss during extraction. |
| 2. Non-Linearity of Detector Response: The detector response may not be linear at the concentration of your analyte. | - Generate a Calibration Curve: Prepare a calibration curve using a range of concentrations that bracket your expected sample concentrations. |
In-Depth Experimental Protocols
Protocol 1: Derivatization of 7α,25-OHC with Picolinic Acid for Enhanced ESI-MS/MS Detection
This protocol enhances the ionization efficiency of 7α,25-OHC by introducing a permanently charged picolinoyl group.
Materials:
-
Dried lipid extract
-
Picolinic acid
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mg/mL solution of picolinic acid in anhydrous DMF.
-
Prepare a 50 mg/mL solution of MNBA in anhydrous toluene.
-
-
Derivatization Reaction:
-
To the dried lipid extract, add 100 µL of the picolinic acid solution.
-
Add 10 µL of TEA.
-
Add 100 µL of the MNBA solution.
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
-
Quenching and Extraction:
-
Add 1 mL of water to quench the reaction.
-
Extract the derivatized oxysterols with 2 mL of ethyl acetate. Vortex and centrifuge.
-
Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried derivatized extract in an appropriate volume of the initial LC mobile phase for injection.
-
Protocol 2: Recommended LC-MS/MS Parameters for 7α,25-OHC Analysis
The following table provides a starting point for developing your LC-MS/MS method. These parameters should be optimized for your specific instrumentation.
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, <2.7 µm | Provides good reversed-phase separation of oxysterols. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Methanol/Isopropanol with 0.1% Formic Acid | Organic solvents for eluting hydrophobic oxysterols.[2] |
| Gradient | Start with a lower percentage of B and ramp up to elute more hydrophobic compounds. | Allows for the separation of different oxysterols and lipids. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Generally provides good sensitivity for oxysterols. |
| MRM Transitions | See Table below | For selective and sensitive detection of 7α,25-OHC. |
Table of Typical MRM Transitions for 7α,25-OHC:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 7α,25-OHC | 383.3 | 81.1 | 95.1 | 30 |
Note: The precursor ion corresponds to [M+H-2H₂O]⁺. The exact m/z values and collision energies should be empirically determined on your instrument.[2]
Visualization of Key Concepts
Biosynthesis of 7α,25-OHC
Caption: The enzymatic conversion of cholesterol to 7α,25-OHC.
References
-
Dias, I. H., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Mitochondrion, 53, 18-28. Available from: [Link]
-
Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 92, 47-54. Available from: [Link]
-
ZefSci. (2025). 14 Best Practices for LCMS Troubleshooting. Available from: [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available from: [Link]
-
Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 102, 1-8. Available from: [Link]
-
Schade, K., et al. (2019). Recommendations on Collecting and Storing Samples for Genetic Studies in Hearing and Tinnitus Research. Journal of the Association for Research in Otolaryngology, 20(5), 445-456. Available from: [Link]
-
Janeš, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4174. Available from: [Link]
-
Kim, H. Y., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. International Journal of Molecular Sciences, 23(15), 8206. Available from: [Link]
-
Guimarães, G. J., & Bartlett, M. G. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743. Available from: [Link]
-
Reis, A. (2017). Re: Why 184>184 and 104>104 markers have high background noise in LC-MS?. ResearchGate. Available from: [Link]
-
Letter, W. (2021). Re: What is the solution to the low intensity problem of lc-ms/ms??. ResearchGate. Available from: [Link]
-
Wang, S., et al. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-based mobile phases. Journal of Chromatography A, 1729, 463712. Available from: [Link]
-
Agilent Technologies. (2023). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Available from: [Link]
-
PHC Corporation. (n.d.). Key Considerations for Reliable Biological Sample Storage. Available from: [Link]
-
Horvath, C., et al. (2011). Influence of Ionic Mobile Phase Additives with Low Charge Delocation on the Retention of Ionic Analytes in Reversed Phase HPLC. CORE. Available from: [Link]
-
Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 178, 117796. Available from: [Link]
-
Janeš, D., et al. (2025). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. Available from: [Link]
-
Jiang, X., et al. (2015). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. Journal of Lipid Research, 56(4), 934-941. Available from: [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Available from: [Link]
-
Liu, C., et al. (2015). 7α,25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Immunology, 6, 137. Available from: [Link]
-
Ewalds-Kvist, S. B. M. (2025). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. Available from: [Link]
-
Gouveia, A. R., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. Available from: [Link]
-
Nawrocki, A., et al. (2015). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1405, 76-84. Available from: [Link]
-
Theodorsson, E. (n.d.). CHROMATOGRAPHY OF OXYSTEROLS. Aston Publications Explorer. Available from: [Link]
-
University of Liverpool. (2025). Guidelines for sample collection, storage, extraction, and shipping. Available from: [Link]
-
U.S. Environmental Protection Agency. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: [Link]
-
Astoriom. (2025). Best Practice Guidance for Biorepository and Sample Stability Storage. Available from: [Link]
-
Dias, I. H., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Aston Research Explorer. Available from: [Link]
Sources
- 1. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
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- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Handling & Stability Guide for 7α,25-Dihydroxycholesterol (7α,25-OHC)
[1]
Executive Summary & Compound Profile
7α,25-dihydroxycholesterol (7α,25-OHC) is the potent, endogenous ligand for the G protein-coupled receptor EBI2 (GPR183) .[1][2] It drives the migration of B cells, T cells, and dendritic cells within lymphoid tissues.
Unlike standard cholesterol, 7α,25-OHC possesses two additional hydroxyl groups (at C7 and C25).[1] While these groups confer biological specificity, they significantly alter the physicochemical stability of the molecule. The 7α-hydroxyl group is sterically hindered and allylic, making it chemically labile and prone to dehydration or epimerization under suboptimal conditions.
| Property | Specification |
| CAS Number | 64907-22-8 |
| Molecular Weight | 418.65 g/mol |
| Primary Target | EBI2 (GPR183) |
| Critical Risk | Autoxidation (7-position), Dehydration, Aqueous Precipitation |
The "Why": Mechanisms of Degradation
To handle this compound effectively, you must understand the specific chemical pathways that lead to its destruction. It is not enough to simply "keep it cold."[1]
The 7-Position Vulnerability
The C7 position in the sterol ring B is the "Achilles' heel" of this molecule.
-
Dehydration: In acidic environments or under high heat, the 7α-hydroxyl group can be eliminated, leading to the formation of a diene (7-dehydro-25-hydroxycholesterol).[1]
-
Autoxidation: While the 7-position is already oxidized, the presence of oxygen and light can facilitate radical-mediated oxidation of the remaining susceptible sites or oxidation of the 7-OH to a 7-ketone (7-oxo-25-hydroxycholesterol), rendering the molecule inactive at EBI2.[1]
Diagram 1: Degradation Logic & Prevention Strategy
The following diagram illustrates the causality between environmental stressors and specific chemical failures.
Caption: Causal relationships between environmental stressors (Red/Yellow) and specific degradation products (Black).[1][3]
Standard Operating Procedures (SOPs)
Solubilization & Stock Preparation
Critical Failure Point: Researchers often fail to dissolve the lipid completely in DMSO, leading to inconsistent biological data.
Solubility Data Table:
| Solvent | Solubility Limit | Handling Note |
| Ethanol (Abs.) | ~20 mg/mL | Preferred. Easiest to evaporate; keeps compound stable.[1] |
| DMSO | 0.1 - 4.5 mg/mL* | Highly variable.[1] Requires sonication.[1] Hygroscopic DMSO kills solubility.[1] |
| DMF | ~2 mg/mL | Good alternative to DMSO if toxicity allows.[1] |
| Water/PBS | < 10 µg/mL | Insoluble. Do not add powder directly to buffer.[1] |
Protocol: The "Argon Shield" Method
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1]
-
Solvent Choice: Prefer Ethanol for initial stock.[1] If DMSO is required for cell culture, use fresh, anhydrous DMSO (ampule grade).
-
Dissolution: Add solvent.[1][4][5][6] Vortex for 30 seconds.[1] If particles remain, sonicate in a water bath at 30°C for 5 minutes.
-
Aliquot: Do not store the master stock. Aliquot into single-use glass vials (amber).
-
Inert Gas Purge: Gently flow Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.[1]
-
Seal & Freeze: Cap tightly (Teflon-lined) and store at -80°C.
Aqueous Dilution (Cell Culture)
The "Dilution Shock" Phenomenon: Rapidly adding a hydrophobic stock to a water-based medium causes the lipid to crash out of solution, forming invisible micro-crystals.
Correct Dilution Workflow:
-
Prepare an intermediate dilution (e.g., 100x) in the same solvent (Ethanol/DMSO).
-
Add the intermediate slowly (dropwise) to the cell culture media while vortexing the media.[1]
-
Carrier Protein: Ensure the media contains at least 0.1% BSA (Fatty Acid Free) or Cyclodextrin.[1] These act as "chaperones" to keep the oxysterol in solution.[1]
Troubleshooting & FAQs
This section addresses real-world scenarios reported by users.
Q1: "My DMSO stock solution has turned slightly yellow. Is it still good?"
Answer: Likely No. Yellowing in sterol solutions usually indicates the formation of conjugated dienes or ketones (oxidation products).
-
Cause: Exposure to air or light, or use of low-grade DMSO containing peroxides.[1]
-
Action: Run a TLC or LC-MS check.[1] If oxidation is >5%, discard.[1] The oxidized products can be cytotoxic and may antagonize EBI2 or activate other receptors (e.g., LXRs), confounding your data.
Q2: "I added the compound to my cells, but I see no migration effect. The concentration is correct."
Answer: Check for "Silent Precipitation." Even if the solution looks clear, the lipid may have adhered to the plastic walls of the tube or pipette tip.
-
Solution: Use glass-coated or low-retention plasticware.[1]
-
Protocol Check: Did you add the stock directly to the well? Never do this. Always prepare a 2x or 4x working solution in media (with BSA) first, vortex, and then add to cells.
Q3: "Can I store the diluted compound in PBS at 4°C for a week?"
Answer: Never. 7α,25-OHC is sparingly soluble in aqueous buffers.[1][6][7] Over 24 hours, it will aggregate or adhere to the container walls.
-
Rule: Aqueous dilutions must be prepared fresh and used within 4 hours.[1]
Diagram 2: Experimental Workflow for EBI2 Activation
Use this workflow to ensure data reproducibility.
Caption: Validated workflow for transferring hydrophobic 7α,25-OHC from storage to assay conditions.
References
Sources
- 1. 7alpha,25-Dihydroxycholesterol | C27H46O3 | CID 11954197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 9. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
7alpha,25-dihydroxycholesterol vs 7alpha,27-dihydroxycholesterol EBI2 potency
Comparative Guide: 7ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ,25-dihydroxycholesterol vs. 7 ,27-dihydroxycholesterol for EBI2 Potency[1]
Executive Summary: The Stereochemical Imperative
In the investigation of Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183 , the choice of ligand is not merely a matter of availability but of physiological fidelity.
7
7
Recommendation: For all assays requiring physiological validation of EBI2 activation (chemotaxis,
Mechanistic Comparison & Data Analysis
The EBI2 receptor possesses a hydrophobic ligand-binding pocket that is exquisitely sensitive to the position of the hydroxyl group on the cholesterol side chain. The 25-hydroxyl group of 7
Table 1: Comparative Potency and Properties[3]
| Feature | 7 | 7 |
| Primary Role | Immune Chemotaxin (B-cell migration) | Bile Acid Precursor / Weak Agonist |
| Receptor Affinity ( | ~0.45 nM (High Affinity) | > 50 nM (Low Affinity) |
| Potency ( | 0.14 – 0.5 nM | > 100 nM (Variable by assay) |
| Chemotaxis Efficacy | Induces robust migration at 1-10 nM | Weak/Negligible migration at <100 nM |
| Key Biosynthetic Enzymes | CH25H, CYP7B1 | CYP27A1, CYP7B1 |
| Physiological Source | Stromal cells in lymphoid tissue | Liver (primary), Macrophages |
| Experimental Utility | Gold Standard for EBI2 activation | Negative control / Specificity check |
Biosynthetic Divergence
The specificity of EBI2 signaling is enforced by the spatial segregation of the enzymes that create these ligands.
Figure 1: Divergent biosynthetic pathways. Note that CH25H is the rate-limiting, inflammation-inducible enzyme that commits cholesterol to the high-potency EBI2 ligand pathway.
Experimental Protocols: Validating Potency
To objectively compare these ligands, one must use an assay sensitive to G
Critical Technical Note: Hydrophobicity & Carrier Proteins
Oxysterols are highly lipophilic and will adhere to plasticware.
-
Do NOT use standard BSA. You must use Fatty Acid-Free (FAF) BSA as the carrier in your migration buffer. Standard BSA contains endogenous lipids that can mask the receptor or compete with the ligand.
-
Solvent: Dissolve stock oxysterols in ethanol or DMSO (keep final concentration <0.1%).
Protocol: EBI2-Dependent B-Cell Migration
Objective: Quantify the differential potency of 7
Materials:
-
Primary Mouse B cells (isolated via negative selection) or EBI2-transfected pre-B cells (L1.2 or 300-19).
-
Ligand A: 7
,25-OHC (Stock: 10 mM in Ethanol). -
Ligand B: 7
,27-OHC (Stock: 10 mM in Ethanol). -
Migration Buffer: RPMI 1640 + 0.5% Fatty Acid-Free BSA + 10 mM HEPES.
-
Transwell plates (5.0 µm pore size for lymphocytes).
Step-by-Step Workflow:
-
Cell Preparation:
-
Wash cells 2x in Migration Buffer.
-
Resuspend at
cells/mL. -
Starvation: Incubate for 30 mins at 37°C to reduce basal signaling.
-
-
Ligand Dilution (The Gradient):
-
Prepare serial dilutions of both ligands in Migration Buffer.
-
Range: 0.1 nM to 1000 nM.
-
Note: 7
,25-OHC should peak around 1-10 nM. 7 ,27-OHC may show activity only at >100 nM.
-
-
Assay Assembly:
-
Add 600 µL of ligand solution to the bottom chamber .
-
Insert Transwell insert.
-
Add 100 µL of cell suspension (
cells) to the top chamber .
-
-
Incubation:
-
Incubate for 3 hours at 37°C in 5%
.
-
-
Quantification:
-
Remove inserts carefully.
-
Collect cells from the bottom chamber.
-
Count using flow cytometry (fixed time acquisition) or cell viability luminescence assay (e.g., CellTiter-Glo).
-
-
Data Calculation:
-
Calculate Chemotactic Index (CI): (Cells migrated to ligand) / (Cells migrated to vehicle control).
-
Plot log[Concentration] vs. CI to determine
.
-
Expected Outcome
-
7
,25-OHC: Sigmoidal curve with ~0.5 nM. Peak migration index typically 10-50 fold over background. -
7
,27-OHC: Right-shifted curve. likely >50 nM or partial agonism (lower max efficacy).
Signaling Pathway Visualization
Understanding why the potency differs requires visualizing the downstream cascade. EBI2 couples to G
Figure 2: EBI2 Signaling Cascade. 7
References
-
Hannedouche, S. et al. (2011).[2][3][4][5][6] Oxysterols direct immune cell migration via EBI2.[7][8][2][3][4][5][6][9][10][11] Nature, 475(7357), 524–527.[4] Link
- Key Finding: Identification of 7 ,25-OHC as the primary ligand with sub-nanomolar affinity.
-
Liu, C. et al. (2011).[3][6] Oxysterols direct B-cell migration through EBI2.[7][8][2][5][6][10][11] Nature, 475(7357), 519–523.[4] Link[9]
- Key Finding: Independent confirmation of 7 ,25-OHC potency and the role of CH25H.
-
Yi, T. et al. (2012). Oxysterol Gradient Generation by Lymphoid Stromal Cells Guides Activated B Cell Movement during Humoral Responses. Immunity, 37(5), 835-848. Link
- Key Finding: Demonstrates the physiological gradient of 7 ,25-OHC in vivo.
-
Benned-Jensen, T. et al. (2012). Ligand modulation of the Epstein-Barr virus-induced gene 2 receptor (EBI2) by 7ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
,25-dihydroxycholesterol and its stereoisomers.[8][4][10][11][12] Journal of Biological Chemistry. Link- Key Finding: Detailed SAR showing the critical nature of the 25-OH position versus 27-OH.
Sources
- 1. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7alpha,25-Dihydroxycholesterol | CAS 64907-22-8 | Tocris Bioscience [tocris.com]
- 3. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]
- 10. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparing 7a,25-OHC activity with synthetic EBI2 agonists
Comparative Guide: 7 ,25-OHC vs. Synthetic EBI2 Agonists
Executive Summary
The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a critical chemotactic receptor governing B-cell positioning and immune cell migration.[1][2][3][4] While the endogenous ligand 7
This guide objectively compares 7
Mechanistic Background: EBI2 Signaling Architecture
EBI2 is a G
-
G-protein Dependent: Recruitment of G
i proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. -
-Arrestin Dependent: Recruitment of
-arrestin, which drives receptor internalization and desensitization, and serves as a scaffold for chemotactic signaling (e.g., MAPK/ERK pathways).
The balance between these two pathways determines the functional outcome (e.g., migration vs. proliferation).
Figure 1: EBI2 Signaling Pathway[5]
Caption: Dual signaling mechanism of EBI2. Ligand binding activates G
Comparative Analysis: Endogenous vs. Synthetic[7]
The Endogenous Standard: 7 ,25-OHC
7
Synthetic Agonist: NIBR51
NIBR51 is a non-steroidal small molecule identified via high-throughput screening. While it activates EBI2, it is significantly less potent than the endogenous ligand. Its primary value lies in its chemical stability and non-steroidal structure, making it a useful control in HTS campaigns to distinguish lipophilic artifacts.
Synthetic Analogue: CF3-7 ,25-OHC
To address the instability of the natural ligand, a fluorinated analogue (CF3-7
Table 1: Technical Comparison of EBI2 Agonists
| Feature | 7 | NIBR51 (Synthetic Small Molecule) | CF3-7 |
| Structure Class | Oxysterol | Non-steroidal | Fluorinated Oxysterol |
| Potency (GTP | ~0.14 nM | ~2,000 nM (2 | ~0.5 - 1.0 nM |
| Binding Affinity (K | ~0.45 nM | > 100 nM | ~1.0 nM |
| Metabolic Stability | Low (HSD3B7 sensitive) | High | High (HSD3B7 resistant) |
| Signaling Bias | Balanced (G | G | Balanced |
| Primary Application | Physiological Baseline | HTS Control / Screening | In Vivo Studies / PK |
| Solubility | Low (Lipophilic) | Moderate | Low (Lipophilic) |
Note on Antagonists: Researchers frequently encounter NIBR189 and GSK682753A in literature. These are antagonists or inverse agonists, not agonists. They are used to block the effects of the ligands listed above.[2][8][9]
Experimental Protocols
To validate the activity of these agonists, we recommend a two-tiered approach: a G-protein activation assay (GTP
Protocol 1: [ S]GTP S Binding Assay
Purpose: To quantify the potency of the agonist in recruiting G-proteins, independent of downstream amplification steps.
Reagents:
-
Membranes from EBI2-overexpressing CHO or HEK293 cells.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 10 M GDP, 10 g/mL Saponin. -
Radioligand: [
S]GTP S (approx. 1250 Ci/mmol).
Workflow:
-
Preparation: Dilute ligands (7
,25-OHC, NIBR51, etc.) in Assay Buffer. Use glass-coated plates for oxysterols to prevent plastic adsorption. -
Incubation: Mix 5
g membrane protein with ligand and 0.1 nM [ S]GTP S. -
Equilibrium: Incubate for 60 minutes at 30°C.
-
Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot CPM vs. Log[Agonist]. Calculate EC
using non-linear regression (4-parameter logistic fit).
Figure 2: GTP S Assay Workflow
Caption: Step-by-step workflow for the [
Protocol 2: Transwell Chemotaxis Assay
Purpose: To confirm the functional capability of the agonist to drive immune cell migration.
Methodology:
-
Cell Prep: Use primary murine B-cells or EBI2-transfected pre-B cells (L1.2). Resuspend at 1x10
cells/mL in migration buffer (RPMI + 0.5% BSA). -
Ligand Setup: Add 600
L of agonist solution (range 0.1 nM to 1 M) to the lower chamber of a 24-well Transwell plate (5 m pore size). -
Migration: Add 100
L cell suspension to the upper insert. -
Incubation: Incubate for 3-4 hours at 37°C, 5% CO
. -
Quantification: Remove inserts. Count cells in the lower chamber using flow cytometry (fixed volume or counting beads) or ATP-luminescence assay.
-
Validation: 7
,25-OHC should show a classic bell-shaped curve (peak migration ~1-10 nM). NIBR51 may require significantly higher concentrations (>1 M) to elicit migration.
References
-
Hannedouche, S. et al. (2011). "Oxysterols direct immune cell migration via EBI2."[5][6][8][9][10][11] Nature.[9] Link
-
Liu, C. et al. (2011). "7
,25-Dihydroxycholesterol is an endogenous ligand for the orphan receptor EBI2."[2][3][5] Journal of Biological Chemistry. Link -
Gessier, F. et al. (2014).[9][12][13] "Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor." Journal of Medicinal Chemistry. Link
-
Benned-Jensen, T. et al. (2011). "Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist."[6] Journal of Biological Chemistry. Link
-
Preuss, I. et al. (2014).[9] "Transcriptional regulation and functional characterization of the oxysterol/EBI2 system in primary human macrophages." Biochemical and Biophysical Research Communications. Link
Sources
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased agonism and allosteric modulation of G protein-coupled receptor 183 - a 7TM receptor also known as Epstein-Barr virus-induced gene 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Small molecule antagonism of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validating 7alpha,25-dihydroxycholesterol purity using NMR spectroscopy
Validating 7 ,25-dihydroxycholesterol Purity: A Comparative NMR Guide
Content Type: Technical Comparison & Validation Guide
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Focus: Structural validation of EBI2 ligand 7
Executive Summary: The Stereochemical Challenge
In the development of immunomodulators targeting the EBI2 (GPR183) receptor, the purity of the ligand 7
While LC-MS/MS is the industry standard for quantifying these lipids in biological matrices due to its picomolar sensitivity, it frequently fails as a purity validation tool for synthetic batches. Standard reverse-phase columns often co-elute the isobaric 7
This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the superior method for structural validation. We compare NMR against LC-MS and provide a self-validating protocol to certify the 7
Comparative Analysis: NMR vs. LC-MS vs. HPLC-UV
To understand why NMR is required, we must analyze the limitations of alternative techniques.
| Feature | 1H NMR (600 MHz) | LC-MS/MS (Triple Quad) | HPLC-UV / ELSD |
| Primary Utility | Absolute Structural Confirmation | High-Sensitivity Quantification | Routine Purity Checks |
| Stereo-Specificity | High (Resolves | Low (Isobaric; requires chiral columns) | Medium (Separation dependent) |
| Sample Requirement | High (1–5 mg) | Low (pg to ng) | Medium ( |
| Blind Spots | Low sensitivity for trace impurities (<1%) | Cannot distinguish 7 | Poor UV absorption (no chromophore) |
| Validation Verdict | Gold Standard for Batch Release | Gold Standard for Bioanalysis | Process Monitor |
Why LC-MS is Insufficient for Batch Release
Mass spectrometry detects the mass-to-charge ratio (
The NMR Fingerprint: Diagnostic Signals
The validation of 7
A. The "Beacon" Signals (Methyl Groups)
-
C26/C27 Methyls (
~1.21 ppm): In cholesterol, these are doublets. In 25-OHC derivatives, the hydroxylation at C25 converts these into singlets . This is the primary check for the 25-OH group. -
C18/C19 Methyls: The angular methyls are extremely sensitive to the electronic environment of the steroid backbone.
B. The Stereochemical Gatekeeper (H-7)
This is the critical differentiator.
-
7
-OH (Target): The hydroxyl is in the (axial) position. Consequently, the proton at C7 is (equatorial) . Equatorial protons generally display smaller coupling constants.-
Signal: Narrow multiplet or broad singlet (
Hz). -
Shift:
3.85 ppm (in ).
-
-
7
-OH (Impurity): The hydroxyl is (equatorial). The proton at C7 is (axial) . Axial protons have large diaxial couplings ( Hz).
C. The Backbone Check (H-6)
-
H-6 Olefinic Proton: Appears as a doublet of doublets at
5.60 ppm. A shift here often indicates oxidation at C7 (7-keto) or migration of the double bond.
Experimental Protocol: Self-Validating NMR Workflow
Objective: Certify >95% purity and >98% stereochemical excess (de) of 7
Materials
-
Sample: 2–5 mg of synthesized 7
,25-OHC. -
Solvent: 600
L (99.8% D) or (if solubility is an issue, though shifts vary). -
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz recommended)
-
1H Standard: 64 scans,
(relaxation delay) = 5s (essential for accurate integration of methyls). -
1H-1H COSY: To confirm H-6 to H-7 connectivity.
-
1H-13C HSQC: To verify carbon assignments (C7 is typically
65 ppm).
Step-by-Step Analysis
-
Solubility Check: Ensure the solution is clear. Steroids can form aggregates in
at high concentrations, broadening lines. -
Lock & Shim: Critical. Poor shimming will merge the H-7 multiplet, making stereochemical assignment impossible.
-
Integration Logic:
-
Set the C18 methyl (singlet,
0.68 ppm) to integral = 3.00. -
Check C26/C27 (singlet,
1.2 ppm). Integral should be 6.00. -
Check H-6 (vinyl,
5.6 ppm). Integral should be 1.00. -
Check H-7 (carbinol,
3.85 ppm). Integral should be 1.00.
-
Data Interpretation Table ( )
| Proton | Multiplicity | Chemical Shift ( | Diagnostic Value |
| H-18 | Singlet (s) | 0.68 ppm | Reference standard. |
| H-19 | Singlet (s) | 1.01 ppm | Sensitive to B-ring oxidation. |
| H-26/27 | Singlet (s) | 1.21 ppm | Confirms 25-OH. (Doublet = Cholesterol impurity). |
| H-7 | Broad Singlet (br s) | 3.85 ppm | Confirms 7 |
| H-6 | Doublet (d/dd) | 5.60 ppm | Confirms |
Visualizations
Diagram 1: The EBI2 Signaling Context
Why purity matters: The biological stakes of using the correct isomer.
Caption: The 7
Diagram 2: The NMR Validation Decision Tree
A logical workflow for batch release.
Caption: Step-by-step logic for interpreting the NMR spectrum. Failure at Check 2 is the most common pitfall in oxysterol synthesis.
Troubleshooting & Tips
-
Water Peak Interference: In
, water appears around 1.56 ppm, which is safely away from our diagnostic signals. However, in , the water peak ( 4.87 ppm) can sometimes drift or broaden near the H-6 region if the temperature is not stable. -
Concentration Effects: If the H-7 signal appears unusually broad, dilute the sample. Hydrogen bonding can cause line broadening.
-
Storage: 7
,25-OHC is unstable in solution. Do not store the NMR tube overnight. Recover the sample immediately, evaporate the solvent under nitrogen, and store at -80°C under argon.
References
-
Hannedouche, S., et al. (2011).[4] Oxysterols direct immune cell migration via EBI2.[4] Nature, 475(7357), 524–527. Link
-
Liu, C., et al. (2011).[4] 7
,25-Dihydroxycholesterol is an endogenous ligand for the orphan G protein-coupled receptor EBI2.[5] Journal of Biological Chemistry, 286(31), 27417-27425. Link -
Griffiths, W. J., & Wang, Y. (2020). Analysis of oxysterol metabolomes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(7), 158682. Link
-
Gottlieb, H. E., et al. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Meanwell, N. A. (2014). The influence of stereochemistry on the properties of drug candidates. Journal of Medicinal Chemistry, 57(20), 8238-8263. (Context on axial/equatorial proton shifts). Link
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7α,25-Dihydroxycholesterol (6277) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
Cross-reactivity of anti-7a,25-OHC antibodies in immunoassays
Comprehensive Guide: Specificity & Cross-Reactivity of Anti-7 ,25-OHC Antibodies
Executive Summary
The identification of 7
This guide critically evaluates the performance of anti-7
The Biological Context: Why Specificity Matters
7
-
The Trap: The biological matrix is flooded with precursors (Cholesterol, 25-OHC) and isomers (7
,25-OHC) that differ from the target by only a single hydroxyl group or stereochemical orientation. -
The Consequence: An antibody with 5% cross-reactivity to 25-OHC—which can be present at concentrations 10-100x higher than 7
,25-OHC—will yield false positives that render the assay useless.
Biosynthetic Pathway & Structural Homologs
The following diagram illustrates the "danger zone" of structural similarity surrounding 7
Figure 1: Biosynthetic relationships highlighting the structural proximity of the target (7
Comparative Landscape: Immunoassay vs. LC-MS/MS
For drug development professionals, the choice between ELISA and MS is a trade-off between throughput and fidelity.
| Feature | LC-MS/MS (Gold Standard) | Immunoassay (ELISA) |
| Specificity | Absolute. Distinguishes stereoisomers (7 | Relative. Dependent on antibody affinity. Prone to "matrix effects" from high-abundance sterols. |
| Sensitivity | High (pg/mL range), but requires derivatization for neutral sterols to enhance ionization. | Moderate to High. Can achieve pg/mL sensitivity if background noise is low. |
| Throughput | Low (mins/sample).[4] Requires extraction. | High (96/384 wells simultaneously). |
| Cost | High capital equipment + skilled labor. | Low per-plate cost. |
| Risk Profile | Low Risk. Data is definitive. | High Risk. Positive signal requires secondary validation due to potential cross-reactivity. |
Expert Insight: Commercial ELISA kits for 7
Technical Deep Dive: Cross-Reactivity Profile
When evaluating an anti-7
Table 1: Representative Cross-Reactivity Data Values represent the % cross-reactivity calculated at B/B0 = 50%.
| Analyte | High-Specificity mAb (Ideal) | Generic pAb (Common Risk) | Structural Challenge |
| 7 | 100% | 100% | Target Analyte. |
| 25-OHC | < 1.0% | 15 - 40% | Lacks 7 |
| 7 | < 0.5% | 5 - 10% | Lacks 25-OH. |
| 7 | < 5.0% | 20 - 60% | Stereoisomer (OH points "up" vs "down"). |
| Cholesterol | < 0.01% | < 0.1% | Lacks both hydroxyls. High abundance makes even low CR significant. |
Critical Analysis:
-
The 25-OHC Problem: Since 25-OHC is the direct precursor, it is often present in the same tissues. A generic antibody that binds the "25-OH tail" without sensing the "7-OH core" will fail in biological samples.
-
The Stereochemistry Trap: Differentiating 7
from 7 is the hardest challenge for an antibody. 7 ,25-OHC is often a degradation product. High cross-reactivity here indicates the antibody is binding the steroid backbone generally rather than the specific chiral center.
Validation Protocol: The "Spike-and-Recovery" Stress Test
Do not rely on manufacturer-stated specificity alone. Perform this self-validating protocol to determine if the immunoassay is fit for purpose.
Protocol: Competitive Cross-Reactivity Profiling
Objective: Determine the "Specificity Constant" of the antibody in the presence of interfering isomers.
Reagents Required:
-
Pure standards of 7
,25-OHC, 25-OHC, and 7 ,25-OHC (e.g., from Avanti Polar Lipids or Cayman Chemical). -
Stripped Serum (charcoal-stripped to remove endogenous sterols).
Workflow:
-
Preparation: Prepare a standard curve of the target (7
,25-OHC) from 0.1 nM to 100 nM. -
Interference Spiking: Prepare parallel curves of 25-OHC and 7
,25-OHC at concentrations 10x, 100x, and 1000x higher than the target's expected EC50. -
Incubation: Run the competitive ELISA.
-
Calculation: Calculate Cross-Reactivity (%CR) using the formula:
Visualizing the Validation Logic
Figure 2: Decision tree for validating antibody specificity against high-abundance interferents.
References
-
Hannedouche, S., et al. (2011).[3][6] Oxysterols direct immune cell migration via EBI2.[1][2][3][6] Nature. Link
- Significance: Establishes 7 ,25-OHC as the EBI2 ligand and details LC-MS identific
-
Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[1][2][6] Nature. Link
- Significance: Independent confirmation of the ligand identity and biological function.
-
Griffiths, W.J., et al. (2013). Oxysterols and related lipids: Analysis, mechanisms of action and immune regulation. Journal of Lipid Research. Link
- Significance: Comprehensive review of oxysterol analysis techniques, contrasting MS and immunoassays.
-
Mutemberezi, V., et al. (2016). Oxysterols: New Players in Cancer Immunology. Immunology.[1][2][3][5][7][8] Link
- Significance: Discusses the metabolic stability and enzymatic pathways (CYP7B1) relevant to assay design.
Sources
- 1. 7a,25-Dihydroxycholesterol = 98 HPLC 64907-22-8 [sigmaaldrich.com]
- 2. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7α,25-Dihydroxycholesterol intermediate-1 | Gen [gen.genprice.com]
- 8. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 7α,25-OHC Chemotactic Index vs. CXCL12 and CXCL13
Executive Summary
7α,25-dihydroxycholesterol (7α,25-OHC) is not merely an alternative chemoattractant; it is a distinct, lipid-based navigator that operates orthogonally to the classical protein chemokines CXCL12 (SDF-1) and CXCL13 (BCA-1) . While CXCL13 defines the B-cell follicle and CXCL12 governs the Germinal Center (GC) Dark Zone and bone marrow homing, 7α,25-OHC (via the EBI2 receptor) functions as the "interfollicular" guide. It positions activated B cells at the outer follicle to facilitate T-cell help before they commit to the GC reaction.
For drug development professionals and immunologists, understanding the Chemotactic Index (CI) of 7α,25-OHC requires shifting focus from simple "potency" to "temporal dominance." In activated B cells (Day 2-3 post-stimulation), 7α,25-OHC exhibits a CI often exceeding that of CXCL12, driving migration away from the follicle center despite high ambient CXCL13 concentrations.
Part 1: Mechanistic Overview & Signaling Architecture
The GPCR Tug-of-War
The migration of B cells is determined by the vector sum of signals from three primary G-protein coupled receptors (GPCRs). All three couple primarily to Gαi , leading to adenylyl cyclase inhibition and calcium mobilization, yet they drive cells to distinct anatomical niches.
-
EBI2 (GPR183): Binds 7α,25-OHC .[1][2][3][4] High expression on naive and early-activated B cells.[1][3] Drives migration to the Outer Follicle .[1][3][5][6]
-
CXCR5: Binds CXCL13 . Defines the Follicle (B cell zone) .
-
CXCR4: Binds CXCL12 . Defines the Dark Zone (GC) and Bone Marrow .
Diagram: Comparative Signaling Pathways
The following diagram illustrates the parallel yet distinct signaling cascades. Note the unique lipid processing required for EBI2 activation compared to the peptide-ligand activation of CXCR4/5.
Caption: Figure 1. Parallel Gαi signaling pathways. Uniquely, EBI2 can heterodimerize with CXCR5, dampening CXCL13 responsiveness to prioritize outer-follicle migration.
Part 2: Comparative Performance Analysis
Chemotactic Index (CI) & Potency Data
The Chemotactic Index is defined as:
While CXCL12 is often considered the most potent general leukocyte attractant, 7α,25-OHC shows superior efficacy in activated B cells and specific T-cell subsets.
Table 1: Comparative Chemotactic Parameters (Murine B Cells)
| Parameter | 7α,25-OHC (EBI2 Ligand) | CXCL12 (CXCR4 Ligand) | CXCL13 (CXCR5 Ligand) |
| Optimal Concentration | 10 - 100 nM | 10 - 100 ng/mL (~1-12 nM) | 100 - 1000 ng/mL (~10-100 nM) |
| Binding Affinity (Kd) | ~450 pM (High Affinity) | ~3-5 nM | ~1-10 nM |
| EC50 (Migration) | ~1.5 nM | ~3 nM | ~30 nM |
| Max Chemotactic Index | 20 - 60 (Activated B Cells) | 30 - 80 (General) | 10 - 40 (Naive B Cells) |
| Physiological Zone | Outer Follicle / Interfollicular | Dark Zone / Bone Marrow | B Cell Follicle |
| Key Cell Targets | Activated B cells, Tfh, DCs | Hematopoietic stem cells, Plasma cells | Naive B cells, Tfh cells |
| Solubility Profile | Hydrophobic (Lipid) | Hydrophilic (Protein) | Hydrophilic (Protein) |
Critical Insight: In EBI2-high cells (e.g., Day 2 anti-IgM activated B cells), 7α,25-OHC can induce migration even in the presence of opposing CXCL13 gradients. This "override" capability is essential for moving B cells out of the follicle to receive T-cell help.
Part 3: Experimental Validation (Self-Validating Protocols)
As a lipid ligand, 7α,25-OHC behaves differently in solution than protein chemokines. Common failures in comparing these ligands stem from improper lipid handling (e.g., sticking to plasticware or precipitation).
Optimized Transwell Migration Protocol (Lipid vs. Protein)
Objective: Accurately measure Chemotactic Index of 7α,25-OHC vs. CXCL12/13.
Reagents:
-
7α,25-OHC Stock: Dissolve in 100% Ethanol or DMSO to 10 mM. Store at -80°C under argon.
-
Migration Buffer: RPMI 1640 + 0.5% Fatty Acid-Free BSA . (Standard BSA may contain sequestered lipids that interfere).
-
Transwell Inserts: 5.0 µm pore size (polycarbonate).
Workflow Diagram
Caption: Figure 2. Optimized Transwell workflow. Note the critical lipid handling step (Step 1) to prevent aggregation or loss to plastic surfaces.
Protocol Steps & Causality:
-
Carrier Protein: Use Fatty Acid-Free BSA (0.5%) in the migration buffer.
-
Why? Albumin acts as a carrier for the hydrophobic 7α,25-OHC. Regular BSA contains endogenous lipids that can compete for the binding pocket or desensitize EBI2.
-
-
Input Cell State: Use Day 2 anti-IgM/anti-CD40 activated B cells for maximal EBI2 sensitivity.
-
Why? Naive B cells express EBI2 but are dominated by CXCR5. Activation upregulates EBI2 and downregulates CXCR5, maximizing the differential CI.
-
-
The "Checkerboard" Control:
-
To prove chemotaxis (directional) vs. chemokinesis (random speed), add ligand to both top and bottom chambers in one condition. 7α,25-OHC should show reduced migration in this setup compared to the gradient setup.
-
References
-
Hannedouche, S., et al. (2011). "Oxysterols direct immune cell migration through EBI2."[4] Nature. Link
-
Pereira, J. P., et al. (2009). "EBI2 mediates B cell segregation between the outer and centre follicle."[3] Nature. Link
-
Yi, T., et al. (2012). "Oxysterol gradient generation by lymphoid stromal cells guides activated B cell movement during humoral responses." Immunity. Link
-
Barroso, R., et al. (2012). "EBI2 regulates CXCL13-mediated responses by heterodimerization with CXCR5." FASEB Journal. Link
-
Gatto, D., et al. (2013). "Guidance of B Cells by the Orphan G Protein–Coupled Receptor EBI2 Shapes Humoral Immune Responses." Immunity. Link
Sources
- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 5. EBI2 guides serial movements of activated B cells and ligand activity is detectable in lymphoid and non-lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EBI2 operates independently of but in cooperation with CXCR5 and CCR7 to direct B cell migration and organization in follicles and the germinal center - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying 7α,25-OHC Mediated G-Protein Coupling via GTPγS Assay
For researchers in immunology, neurobiology, and drug discovery, understanding the intricacies of G-protein coupled receptor (GPCR) signaling is paramount. This guide provides an in-depth technical comparison of methodologies to verify and quantify the activation of G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), by its potent endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC).[1] We will focus on the gold-standard GTPγS binding assay, offering a rationale for its use, a detailed experimental protocol, and a comparative analysis with alternative methods.
The 7α,25-OHC/GPR183 Signaling Axis: A Key Regulator in Immunity
7α,25-OHC is an oxysterol, a hydroxylated derivative of cholesterol, that has emerged as a critical signaling molecule. It is the most potent known endogenous agonist for GPR183, a GPCR expressed on various immune cells, including B cells, T cells, and dendritic cells.[1][2] The interaction between 7α,25-OHC and GPR183 creates a chemotactic gradient that is fundamental for the precise positioning of these cells within secondary lymphoid organs, thereby orchestrating an effective adaptive immune response.[2] Dysregulation of this signaling axis has been implicated in a range of inflammatory and autoimmune diseases.[3]
Upon binding of 7α,25-OHC, GPR183 undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. Specifically, GPR183 couples to G-proteins of the Gαi/o subfamily.[4][5] This coupling event catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi subunit. The now GTP-bound Gαi subunit dissociates from the Gβγ dimer, and both components proceed to modulate the activity of downstream effectors, such as adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Caption: 7α,25-OHC/GPR183 Signaling Pathway.
Verifying G-Protein Coupling: The GTPγS Assay
The GTPγS binding assay is a highly sensitive and direct functional method for studying the activation of GPCRs.[6] It measures one of the earliest events in the signaling cascade: the agonist-induced binding of GTP to the Gα subunit.[7][8]
Principle of the Assay
In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the release of GDP and the subsequent binding of GTP.[6] The GTPγS assay utilizes a non-hydrolyzable analog of GTP, guanosine 5'-O-(3-thiotriphosphate), which is typically radiolabeled with sulfur-35 ([³⁵S]GTPγS).[7][9] Because the terminal thiophosphate group of [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the G-protein becomes "trapped" in its activated, [³⁵S]GTPγS-bound state.[6][7] This accumulation of radioactivity on the cell membranes is directly proportional to the extent of receptor activation and can be quantified.[7]
Why It's the Gold Standard for GPR183
The GTPγS binding assay is particularly robust for GPCRs that couple to the Gαi/o subfamily of G-proteins, such as GPR183.[6][9] This is due to the high abundance of Gαi/o proteins in most cell systems and their efficient nucleotide exchange rates upon receptor activation. The assay provides a functional readout that is proximal to the receptor, making it less susceptible to signal amplification that can occur in downstream second messenger assays.[6] This characteristic is crucial for accurately determining the efficacy and potency of ligands, allowing for a clear distinction between full and partial agonists.[6][7]
Caption: [³⁵S]GTPγS Filtration Assay Workflow.
Experimental Protocol: [³⁵S]GTPγS Filtration Assay
This protocol outlines a standard procedure for measuring 7α,25-OHC-stimulated [³⁵S]GTPγS binding to membranes prepared from cells overexpressing human GPR183.
1. Membrane Preparation:
-
Culture and harvest cells (e.g., CHO or HEK293) stably expressing GPR183.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[10][11]
2. Assay Procedure:
-
Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. The inclusion of NaCl and MgCl₂ is critical for maintaining receptor and G-protein integrity and function.[8]
-
In a 96-well plate, combine the following in a final volume of 200 µL:
- 5-20 µg of membrane protein.[10]
- Assay Buffer.
- GDP (final concentration 10-30 µM) to ensure G-proteins are in the inactive state prior to stimulation.
- Varying concentrations of 7α,25-OHC (to generate a dose-response curve) or vehicle control (for basal binding).
- For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.[6]
-
Incubate for 30-60 minutes at 30°C with gentle agitation.[6][8]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes on the filter.[6]
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each agonist concentration, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding CPM.
-
Dose-Response Curve: Plot the specific binding (as a percentage of the maximal response) against the logarithm of the 7α,25-OHC concentration.
-
Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ): Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum observed effect).
| Parameter | Description | Example Value (7α,25-OHC at GPR183) |
| Basal Binding | [³⁵S]GTPγS binding in the absence of agonist. | ~1,500 CPM |
| Maximal Stimulated Binding | [³⁵S]GTPγS binding at a saturating concentration of 7α,25-OHC. | ~4,500 CPM |
| Non-Specific Binding (NSB) | [³⁵S]GTPγS binding in the presence of excess unlabeled GTPγS. | ~500 CPM |
| Specific Binding (Maximal) | Maximal Stimulated Binding - NSB | ~4,000 CPM |
| Stimulation over Basal | (Maximal Stimulated Binding / Basal Binding) | ~3-fold |
| EC₅₀ | Potency of 7α,25-OHC | 0.1 - 5 nM |
| Eₘₐₓ | Efficacy of 7α,25-OHC | 100% (as the endogenous agonist) |
| Note: These are illustrative values and will vary based on the experimental system and conditions. |
Comparison with Alternative Assays
While the GTPγS assay is a powerful tool, other methods can also provide valuable information about GPR183 activation. The choice of assay often depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Pros | Cons |
| [³⁵S]GTPγS Binding Assay | Measures agonist-stimulated binding of a non-hydrolyzable GTP analog to G-proteins.[6][7] | Direct measure of G-protein activation ; Proximal to the receptor; Good for determining potency/efficacy.[6][7] | Radioactive; Lower throughput (filtration format); SPA format improves throughput but can have lower signal window.[6] |
| Non-Radioactive GTP Binding Assay | Uses a fluorescently-labeled GTP analog (e.g., Eu-GTP) and detects binding via TR-FRET.[12] | Non-radioactive ; Homogeneous format; Amenable to high-throughput screening. | May have lower affinity for G-proteins than [³⁵S]GTPγS, potentially requiring higher nucleotide concentrations.[6][12] |
| cAMP Assay | Measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[13] | Functional downstream readout; High-throughput formats available (e.g., HTRF, ELISA). | Indirect measure of G-protein coupling; Signal can be amplified, potentially masking subtle differences in agonist efficacy. |
| ERK Phosphorylation Assay | Detects the phosphorylation of downstream kinases like ERK via Western Blot, ELISA, or flow cytometry.[4] | Measures a physiologically relevant signaling event; Can reveal pathway-specific or biased agonism. | Far downstream from the receptor; Signal is subject to amplification and cross-talk from other pathways. |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration using fluorescent dyes.[13] | High-throughput; Real-time kinetic data. | GPR183 is primarily Gαi-coupled and does not typically signal strongly through calcium mobilization, making this assay less suitable. |
Conclusion
Verifying and quantifying the coupling of GPR183 to its G-protein upon stimulation by 7α,25-OHC is crucial for dissecting its role in health and disease. The GTPγS binding assay stands out as a robust and direct method for this purpose, providing an unamplified, functional readout of the initial step in the signaling cascade. Its high sensitivity for Gαi-coupled receptors makes it the preferred choice for detailed pharmacological characterization of GPR183 agonists and antagonists. While alternative assays measuring downstream events like cAMP inhibition or ERK phosphorylation are valuable for confirming physiological responses and exploring signaling pathways, the GTPγS assay remains the cornerstone for definitively validating direct G-protein activation.
References
-
Hannedouche, S., Zhang, J., Yi, T., Shen, W., Nguyen, D., Pereira, J. P., Guerini, D., Baumgarten, B. U., Roggo, S., Wen, B., Knochenmuss, R., Noel, S., Gessier, F., Kelly, L. M., Vanek, M., Laurent, S., Preuss, I., Cyster, J. G., & Liu, C. H. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524–527. [Link]
-
Braden, K., Giancotti, L. A., Chen, Z., DeLeon, C., Latzo, N., Boehn, T., D'Cunha, N., Thompson, B. M., Doyle, T. M., McDonald, J. G., et al. (2020). GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics, 375(3), 367–375. [Link]
-
Liu, C., Yang, X. V., Wu, J., Kuei, C., Sheng, X., Cvijic, M. E., & Lovenberg, T. W. (2011). Oxysterols direct B-cell migration through EBI2. Nature, 475(7357), 519–523. [Link]
-
Woll, M. P., & Stone, M. J. (2021). Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB. The Journal of Pain, 22(11), 1437–1451. [Link]
-
Kim, D. H., Lee, S., Kim, H., & Kim, Y. C. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. Molecules, 27(15), 4798. [Link]
-
Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 4, 2026, from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?[Link]
-
Han, J., Lee, S. J., Ko, S., & Im, D. S. (2020). 7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 373(3), 395–404. [Link]
-
Wang, Y., Zhang, Y., & Yang, D. (2024). Exploring the Activation Mechanism of the GPR183 Receptor. ACS Chemical Neuroscience. [Link]
-
Zhang, J. H., & Xie, M. (2004). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Acta pharmacologica Sinica, 25(11), 1415–1420. [Link]
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ResearchGate. (n.d.). Exploring the Activation Mechanism of the GPR183 Receptor. Retrieved February 4, 2026, from [Link]
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Tan, Q., Zhu, Y., Li, J., Chen, Z., Han, G. W., Kufareva, I., Li, T., Ma, L., Fenalti, G., Li, J., Zhang, W., Xie, X., Yang, H., Jiang, H., Cherezov, V., Liu, H., Stevens, R. C., Zhao, Q., & Wu, B. (2018). Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Structure, 26(8), 1141–1151.e5. [Link]
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Hsiao, C. C., & Pandyarajan, V. (2022). An Alternative Mode of GPCR Transactivation: Activation of GPCRs by Adhesion GPCRs. International Journal of Molecular Sciences, 23(2), 922. [Link]
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ResearchGate. (2023). How can I dilute crude membrane for 35sGTP gamma assay?[Link]
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Wikipedia. (2023). GPR183. [Link]
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UniProt. (n.d.). GPR183 - G-protein coupled receptor 183 - Homo sapiens (Human). Retrieved February 4, 2026, from [Link]
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Safety Operating Guide
7alpha,25-Dihydroxycholesterol proper disposal procedures
Topic: 7alpha,25-Dihydroxycholesterol (7
Executive Summary: The Biological Imperative
As researchers, we often treat disposal as a regulatory checkbox. However, with 7
This molecule is not merely a lipid; it is the endogenous, picomolar-affinity ligand for EBI2 (GPR183) .[2] It directs the migration of B cells, T cells, and dendritic cells within lymphoid tissues. Because it is bioactive at concentrations as low as 140 pM (picomolar), trace environmental release can theoretically disrupt aquatic immune systems or contaminate sensitive cell-based assays in your facility.
The Core Directive: Treat 7
Risk Assessment & Handling (Pre-Disposal)
Before disposal can occur, the immediate handling risks must be mitigated. 7
Personal Protective Equipment (PPE) Matrix
| PPE Component | Specification | Scientific Rationale |
| Gloves | Double Nitrile (Min.[1] 0.11 mm thickness) | Lipophilic compounds can permeate latex.[1] Double gloving prevents breakthrough during solvent handling. |
| Respiratory | N95 or Fume Hood | In powder form, electrostatic forces can aerosolize particles.[1] Inhalation allows direct entry into the bloodstream. |
| Clothing | Tyvek Lab Coat (Recommended) | Standard cotton coats absorb lipids; Tyvek repels them, preventing cross-contamination.[1] |
| Eye Protection | Chemical Splash Goggles | Essential during the solvent-based decontamination phase.[1] |
Disposal Procedures: The Decision Matrix
This protocol uses a Self-Validating System : You confirm the state of the waste (Solid vs. Liquid) to determine the specific waste stream.
A. Solid Waste (Pure Powder & Contaminated Solids)
Applies to: Expired vials, weigh boats, contaminated gloves, pipette tips.
-
Segregation: Do not place in general trash or biohazard bags (unless infectious). Use a dedicated Chemical Waste Container labeled "Solid Organic Waste."
-
Labeling: clearly mark the container: "Contains 7
,25-Dihydroxycholesterol. Bioactive Lipid.[3] Toxic to Aquatic Life."[4] -
Terminal Fate: Seal the container and transfer to your facility's EHS department for Incineration .
-
Why? Landfills leach lipids into groundwater. Incineration ensures complete thermal decomposition of the sterol ring.
-
B. Liquid Waste (Stock Solutions & Media)
Applies to: DMSO/Ethanol stocks, cell culture supernatant.
-
Solvent Compatibility:
-
Stock Solutions (DMSO/EtOH): Pour directly into the Halogenated/Non-Halogenated Organic Solvent Waste carboy.
-
Aqueous Media (Cell Culture): Do NOT pour down the sink. Even dilute concentrations (>1 nM) are biologically active. Collect in a liquid waste carboy.
-
-
Stabilization: If the waste is primarily aqueous, add 10% v/v Ethanol or Methanol to the carboy.
-
Why? This keeps the lipophilic sterol in solution, preventing it from precipitating and adhering to the walls of the waste container (which would create a contamination hazard for future handlers).
-
Decontamination Protocol: The "Solubility Rule"
A common error is using bleach to clean lipid spills. Bleach (sodium hypochlorite) is hydrophilic and ineffective against hydrophobic sterols. It will bead up and fail to oxidize the target.
The Protocol:
-
Solubilize: Apply 70% Ethanol or 100% Methanol to the contaminated surface/glassware.
-
Wipe/Rinse: Wipe with absorbent paper towels. Dispose of towels as Solid Chemical Waste (see Section 3A).
-
Wash: Follow with a detergent-based wash (e.g., Alconox) and water rinse.
-
Validation: If water sheets off the glass without beading, the lipid residues are removed.
-
Visualizing the Workflows
Figure 1: The Disposal Decision Tree
This logic flow ensures no bioactive material reaches the municipal water supply.
Caption: Operational workflow for segregating and destroying 7
Figure 2: The Biological "Why" (EBI2 Pathway)
Understanding the mechanism reinforces the need for strict containment.
Caption: 7
References
-
Hannedouche, S., et al. (2011).[3][8][9] "Oxysterols direct immune cell migration via EBI2."[3][7] Nature, 475, 524–527.
-
Liu, C., et al. (2011).[8][11] "Oxysterols direct B-cell migration through EBI2."[1][3][7][10][11] Nature, 475, 519–523.
-
Tocris Bioscience. "7alpha,25-Dihydroxycholesterol Technical Data Sheet." Tocris.
-
Sigma-Aldrich. "Safety Data Sheet: 7alpha-Hydroxycholesterol (Analog)." Merck.
-
US EPA. "Hazardous Waste Characteristics: Toxicity." United States Environmental Protection Agency.[12]
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- 5. iwaponline.com [iwaponline.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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- 12. epa.gov [epa.gov]
Personal protective equipment for handling 7alpha,25-Dihydroxycholesterol
Comprehensive Safety Protocol: Handling 7α,25-Dihydroxycholesterol
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 7α,25-Dihydroxycholesterol. As a potent and selective endogenous agonist of the G protein-coupled receptor EBI2 (GPR183), this oxysterol is a powerful tool in immunological and disease-related research.[1][2] However, its high biological activity necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for both the researcher and the experiment.
Foundational Hazard Assessment
Understanding the potential risks is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicology report for 7α,25-Dihydroxycholesterol is not widely published, a conservative approach is mandated based on its characteristics and data from closely related oxysterols.
-
Biological Potency: 7α,25-Dihydroxycholesterol is biologically active at picomolar concentrations (EC50 = 140 pM).[1][2] Inadvertent exposure through inhalation, ingestion, or skin absorption could lead to unintended pharmacological effects, as it is known to influence the migration of immune cells and is implicated in various disease processes.[3][4][5]
-
Physical Form and Hazard: The compound is typically supplied as a powder or solid.[6] This form presents a significant risk of aerosolization during handling (e.g., weighing, transferring, preparing solutions), leading to potential inhalation.
-
Inferred Hazards from Analogs: The Safety Data Sheet (SDS) for the related compound 25-Hydroxycholesterol indicates it is harmful if swallowed, inhaled, or in contact with skin, causing serious skin and eye irritation.[7] It also warns that it may cause respiratory irritation and damage to organs through prolonged or repeated exposure.[7] Given the structural similarity, it is prudent to assume 7α,25-Dihydroxycholesterol poses similar risks.
-
Cytotoxicity: Some oxysterols are known to exhibit cytotoxic effects.[8][9] Research has specifically shown that 7α,25-Dihydroxycholesterol can induce apoptotic death in chondrocytes, highlighting its potential to impact cell viability.[10]
This assessment logically concludes that all routes of exposure—dermal, ocular, inhalation, and ingestion—must be rigorously prevented.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly address the hazards identified above. The following table outlines the minimum required PPE for handling 7α,25-Dihydroxycholesterol in both its solid and solubilized forms.
| Task / Compound Form | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (Weighing, Aliquoting) | Double Nitrile Gloves (ASTM D6319) | Chemical Splash Goggles & Full-Face Shield | Disposable, Long-Sleeved Gown (closes in back) with Knit Cuffs | Mandatory: Certified Chemical Fume Hood or other ventilated enclosure.[11] |
| Handling Solutions (DMSO, Ethanol) | Double Nitrile Gloves (ASTM D6319) | Chemical Splash Goggles | Disposable, Long-Sleeved Gown (closes in back) with Knit Cuffs | Recommended: Certified Chemical Fume Hood. |
| Spill Cleanup | Heavy-duty Chemical Resistant Gloves (over inner nitrile gloves) | Chemical Splash Goggles & Full-Face Shield | Disposable Chemical Resistant Coverall or Apron over Gown | N95 Respirator (minimum, if outside a fume hood) |
| Waste Disposal | Double Nitrile Gloves (ASTM D6319) | Chemical Splash Goggles | Laboratory Coat or Gown | As required by the primary handling task. |
Operational Plans: From Preparation to Disposal
Adherence to a strict, logical workflow is paramount to ensuring safety. The following diagram and protocols provide a step-by-step guide for safe handling operations.
Caption: Workflow for Safe Handling of 7α,25-Dihydroxycholesterol.
Detailed PPE Donning Procedure
Causality: The donning sequence is designed to move from the least "critical" items to the most, ensuring that gloves are last to go on, keeping them as clean as possible before the procedure begins.
-
Check Your Attire: Confirm you are wearing long pants and closed-toe shoes. Secure long hair.
-
Don Gown: Put on the disposable gown, ensuring it is fully snapped or tied in the back. The goal is complete coverage of personal clothing.
-
Don Eye and Face Protection: Put on chemical splash goggles first. If handling the solid or there is a splash risk, add a full-face shield over the goggles.
-
Don First Pair of Gloves: Put on the first pair of nitrile gloves.
-
Don Second Pair of Gloves: Put on the second, outer pair of nitrile gloves. Crucially, pull the cuff of the outer glove over the knit cuff of the gown sleeve. This creates a seal that protects the wrist, a common area of accidental exposure.[12]
Detailed PPE Doffing Procedure
Causality: This sequence is the most critical for preventing self-contamination. It is performed in an order that removes the most contaminated items first, using a technique that avoids touching the exterior of the protective gear with bare skin.
-
Clean Outer Gloves: If grossly contaminated, wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Avoid snapping the gloves. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Handle by the "clean" headband or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Gown: Untie or unsnap the gown. Carefully pull it forward from the shoulders, turning the sleeves inside out as you remove it. Roll it into a ball with the contaminated side inward and dispose of it.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.[12]
-
Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.[11]
Waste Disposal Plan
Proper segregation of waste is essential to protect support staff and ensure environmental compliance.
-
Contaminated Solids: This includes unused 7α,25-Dihydroxycholesterol, contaminated consumables (e.g., pipette tips, microfuge tubes), and any materials used for spill cleanup. Dispose of in a clearly labeled, sealed hazardous chemical waste container.
-
Contaminated Liquids: Dispose of solutions containing 7α,25-Dihydroxycholesterol and the first rinse of any glassware into the appropriate hazardous liquid waste stream.
-
Contaminated PPE: All disposable PPE, including gowns, gloves, and shoe covers, must be disposed of as solid hazardous waste. Do not place in general or biohazard trash.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's Environmental Health & Safety (EHS) office. For small spills within a fume hood, use a chemical spill kit, wearing the appropriate spill-response PPE (see table above).
By integrating these detailed protocols and understanding the rationale behind them, you can build a robust safety culture that protects you and your colleagues while enabling groundbreaking research with 7α,25-Dihydroxycholesterol.
References
-
PubChem. (n.d.). 7alpha,25-dihydroxycholesterol. National Center for Biotechnology Information. Retrieved from [Link]
-
Seo, J., et al. (2022). 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Retrieved from [Link]
-
Poli, G., et al. (2022). Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products. Frontiers in Nutrition. Retrieved from [Link]
-
Lénárt, N., et al. (2021). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences. Retrieved from [Link]
-
Frontiers in Pharmacology. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Cardinal Health. (n.d.). Personal Protective Equipment 101. Retrieved from [Link]
-
Risso, D., et al. (2021). Effect of industrial processing and storage procedures on oxysterols in milk and milk products. Food & Function. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2022). Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products. Retrieved from [Link]
-
PubMed. (2021). Effect of industrial processing and storage procedures on oxysterols in milk and milk products. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Nuffield Department of Clinical Neurosciences. (n.d.). Laboratory Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
